CysOx2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12FNO3S |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
10-(azetidin-1-yl)-11-fluoro-2,2-dioxo-2λ6-thiatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-4-one |
InChI |
InChI=1S/C15H12FNO3S/c16-11-7-13-14-9(12(18)8-21(13,19)20)3-1-4-10(14)15(11)17-5-2-6-17/h1,3-4,7H,2,5-6,8H2 |
InChI Key |
YLVJJWWBURJVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C3C=CC=C4C3=C(C=C2F)S(=O)(=O)CC4=O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of CysOx2 Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of CysOx2, a reaction-based fluorogenic probe designed for the specific detection of sulfenic acid, a critical post-translational modification involved in redox signaling and oxidative stress. We will delve into the chemical principles governing its fluorescence, present key quantitative data, provide detailed experimental protocols, and visualize the underlying processes.
Core Mechanism: A Reaction-Based "Turn-On" System
This compound is a cell-permeable molecule that exhibits a significant increase in fluorescence upon reaction with sulfenic acid (R-SOH)[1]. This "turn-on" response is attributed to a specific chemical transformation within the probe's structure. The fundamental mechanism is rooted in the reaction between the nucleophilic C-2 atom of the phenaline-1,3-dione scaffold of this compound and the electrophilic sulfur atom of a sulfenic acid[2].
This covalent interaction shifts the keto-enol tautomeric equilibrium of the this compound molecule. In its native state, this compound exists predominantly in a non-fluorescent or weakly fluorescent enol form. The reaction with sulfenic acid traps the molecule in its keto tautomer, a conformation that is significantly more fluorescent[2]. This reaction-based approach ensures high selectivity and a low background signal, making this compound a powerful tool for detecting protein cysteine oxidation in living cells[1][3].
The fluorescence of this compound is only observed when all necessary components are present: the this compound probe, a protein with a sulfenic acid modification (like the model protein Gpx3), and an oxidizing agent such as hydrogen peroxide (H₂O₂) to induce the formation of sulfenic acid. Studies have shown up to a four-fold increase in fluorescence enhancement upon reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound fluorescent probe as reported in the literature.
| Parameter | Value | Reference |
| Excitation Maximum (Free Probe) | 394 nm | |
| Emission Maximum (Free Probe) | 535 nm | |
| Excitation Maximum (Gpx3 Adduct) | 394 nm | |
| Emission Maximum (Gpx3 Adduct) | ~485 nm (blue-shifted by ~50 nm compared to CSA adduct) | |
| Fluorescence Enhancement | Up to 4-fold |
Experimental Protocols
This section provides a detailed methodology for key experiments involving this compound, based on established research.
In Vitro Analysis of this compound Reaction with a Model Protein (Gpx3)
This protocol describes the reaction of this compound with the sulfenic acid form of Glutathione Peroxidase 3 (Gpx3), a well-validated model protein for studying protein sulfenic acid reactivity.
Materials:
-
C64,82S Gpx3 protein
-
This compound probe
-
Hydrogen peroxide (H₂O₂)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
HEPES buffer (50 mM, pH 7.4)
-
SDS-PAGE gels and reagents
-
In-gel fluorescence imaging system
Procedure:
-
Protein Preparation:
-
Prepare a solution of C64,82S Gpx3 at a final concentration of 10 µM in 50 mM HEPES buffer (pH 7.4).
-
-
Induction of Sulfenic Acid Formation:
-
To induce the formation of the sulfenic acid form of Gpx3 (Gpx3-SOH), add H₂O₂ to the protein solution to a final concentration of 15 µM.
-
As a negative control, prepare a sample of reduced Gpx3 (Gpx3-SH) by omitting H₂O₂ or by adding a reducing agent like TCEP (1 mM).
-
-
Labeling with this compound:
-
Add this compound to the Gpx3 solutions to a final concentration of 1 mM.
-
Incubate the reactions for 1 hour at room temperature.
-
-
In-Gel Fluorescence Analysis:
-
Stop the reaction by adding non-reducing SDS-PAGE loading buffer.
-
Separate the protein samples on an SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence imaging system with excitation appropriate for this compound (around 394 nm).
-
Detection of Protein S-sulfenation in Living Cells
This protocol outlines a general procedure for using this compound to detect protein cysteine oxidation in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa cells)
-
This compound probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
An oxidizing agent (e.g., H₂O₂) or a specific stimulus to induce oxidative stress
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate or chamber slides).
-
If applicable, treat the cells with a stimulus to induce protein sulfenation.
-
-
This compound Labeling:
-
Prepare a working solution of this compound in cell culture medium or a suitable buffer (e.g., PBS) at a final concentration of 50 µM.
-
Remove the existing cell culture medium and add the this compound-containing solution to the cells.
-
Incubate the cells for 1 hour at 37°C.
-
-
Washing:
-
Remove the this compound solution and wash the cells with PBS to remove any unbound probe.
-
-
Fluorescence Imaging or Measurement:
-
Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~394 nm, Emission: ~535 nm).
-
Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
-
Visualizations
The following diagrams illustrate the core concepts of this compound's mechanism and application.
Caption: this compound fluorescence is triggered by a reaction with sulfenic acid.
Caption: A typical experimental workflow for using this compound in living cells.
References
Principle of CysOx2 Turn-On Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the CysOx2 probe, a reaction-based fluorogenic tool for the detection of protein cysteine sulfenic acid. Cysteine, a thiol-containing amino acid, is susceptible to oxidation by reactive oxygen species (ROS), leading to various oxidative post-translational modifications, including the formation of sulfenic acid (R-SOH), sulfinic acid (RSO2H), and sulfonic acid (RSO3H)[1]. These modifications play a crucial role in cellular signaling and oxidative stress[1]. This compound offers a robust method for specifically detecting the formation of sulfenic acid, a key intermediate in redox signaling pathways.
Core Principle: Reaction-Based Turn-On Fluorescence
This compound is designed as a "turn-on" fluorescent probe, meaning it is weakly fluorescent in its native state but exhibits a significant increase in fluorescence upon reaction with its target, cysteine sulfenic acid[2]. This mechanism avoids the limitations of probes that lack a fluorogenic response, where detecting a change in signal can be challenging[2]. The core of this compound's functionality lies in its chemical structure, which is based on a phenaline-1,3-dione scaffold[2].
The reaction mechanism involves the nucleophilic C-2 carbon of the this compound probe reacting selectively with the electrophilic sulfur atom of a cysteine sulfenic acid. This reaction forms a stable adduct and shifts the keto-enol equilibrium of the phenaline-1,3-dione scaffold towards the keto form, which is the highly fluorescent state. This reaction-based approach ensures high selectivity and a distinct "turn-on" signal, making it a powerful tool for studying cysteine oxidation in complex biological systems.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound probe, providing a basis for experimental design and data interpretation.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 394 nm | |
| Emission Maximum (λem) | 535 nm | |
| Fluorescence Enhancement | Up to four-fold | |
| Second-Order Rate Constant (with CSA) | 105 ± 2 M⁻¹ s⁻¹ |
Table 1: Spectroscopic and Kinetic Properties of this compound
| Application | Cell Type | This compound Concentration | Incubation Time | Reference |
| Live Cell Imaging | HeLa cells | 50 µM | 1 hour | |
| High-Throughput Screening | HeLa cells | 50 µM | 1 hour |
Table 2: Exemplary Application Parameters of this compound
Experimental Protocols
In Vitro Detection of Protein Sulfenic Acid
This protocol describes the use of this compound to detect the formation of sulfenic acid on a model protein, glutathione peroxidase 3 (Gpx3).
Materials:
-
C64,82S Gpx3 protein
-
Hydrogen peroxide (H₂O₂)
-
This compound probe
-
50 mM HEPES buffer, pH 7.4
-
Tris-HCl buffer
-
SDS-PAGE apparatus
-
In-gel fluorescence scanner
Procedure:
-
Prepare a solution of C64,82S Gpx3 (10 µM) in 50 mM HEPES buffer (pH 7.4).
-
To induce sulfenic acid formation, treat the Gpx3 solution with a stoichiometric amount of H₂O₂ (e.g., 15 µM) and incubate for a specified time. A control sample without H₂O₂ should be prepared in parallel.
-
Add this compound to the Gpx3 solutions to a final concentration of 1 mM.
-
Incubate the reaction mixtures for 1 hour at room temperature.
-
Analyze the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled Gpx3-CysOx2 adducts using an in-gel fluorescence scanner with excitation and emission wavelengths appropriate for this compound (Ex: 394 nm, Em: 535 nm).
Live Cell Imaging of Cysteine Oxidation
This protocol outlines the application of this compound for visualizing cysteine sulfenic acid formation in living cells.
Materials:
-
HeLa cells (or other cell line of interest)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound probe
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to a final concentration of 50 µM.
-
Remove the existing cell culture medium and wash the cells with PBS.
-
Add the this compound-containing medium to the cells and incubate for 1 hour at 37°C.
-
After incubation, wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with filters for this compound (e.g., DAPI or equivalent excitation filter and a suitable emission filter for green fluorescence).
Mandatory Visualizations
Signaling Pathway of this compound Activation
Caption: this compound activation by cysteine sulfenic acid.
Experimental Workflow for In-Gel Fluorescence Detection
Caption: Workflow for detecting sulfenylated proteins.
Logical Relationship of this compound Turn-On Mechanism
Caption: Keto-enol tautomerism drives fluorescence.
References
CysOx2: A Technical Guide for Studying Protein Cysteine Oxidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CysOx2, a powerful fluorogenic probe for the detection of protein cysteine sulfenic acid (S-sulfenylation), a critical post-translational modification involved in redox signaling and oxidative stress. This document details the probe's mechanism, properties, and applications, offering researchers the necessary information to effectively utilize this compound in their studies.
Introduction to Cysteine Oxidation and this compound
Reversible oxidation of protein cysteine residues is a fundamental mechanism in cellular signaling.[1][2] The formation of sulfenic acid (R-SOH) is an initial key step in this process, driven by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[2][3] These modifications can modulate protein function and are implicated in a wide range of physiological and pathological processes.[4] The transient nature of sulfenic acids makes their detection challenging.
This compound is a reaction-based, cell-permeable, fluorogenic probe designed specifically to address this challenge. It provides a "turn-on" fluorescent signal upon selective reaction with sulfenic acids, enabling real-time detection of protein S-sulfenylation in living cells with high sensitivity and selectivity. Its utility has been demonstrated in various applications, including high-throughput screening for modulators of cysteine oxidation.
This compound: Mechanism of Action
This compound's fluorogenic response is based on its reaction with the electrophilic sulfur of a sulfenic acid. The probe itself is minimally fluorescent. Upon reaction with a protein sulfenic acid, a covalent adduct is formed, leading to a significant increase in fluorescence. This "turn-on" mechanism allows for no-wash, real-time imaging of cysteine oxidation in living cells.
Figure 1: this compound Mechanism of Action.
Quantitative Data and Probe Properties
The following tables summarize the key quantitative properties and experimental parameters for this compound.
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (λex) | 394 nm | |
| Emission Wavelength (λem) | 535 nm | |
| Fluorescence Enhancement | Up to 4-fold | |
| Cell Permeability | Yes |
Table 2: Recommended Concentrations for In Vitro and Cell-Based Assays
| Application | This compound Concentration | Incubation Time | Cell Type / System | Reference |
| In Vitro Labeling (Gpx3) | 1 mM | 1 hour | 50 mM HEPES, pH 7.4 | |
| Live-Cell Imaging | 10 µM | 15 - 60 minutes | HeLa cells | |
| EGFR Oxidation Detection | 50 µM | 1 hour | HeLa cells expressing EGFR | |
| 96-Well Plate Assay | 50 µM | 1 hour | HeLa cells |
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
Live-Cell Imaging of Protein S-Sulfenylation
This protocol describes the use of this compound for real-time visualization of cysteine oxidation in cultured cells.
Figure 2: Live-Cell Imaging Workflow with this compound.
Methodology:
-
Cell Culture: Culture HeLa cells in appropriate media and conditions until they reach the desired confluency for imaging experiments.
-
Cell Plating: Plate cells onto glass-bottom dishes or other imaging-compatible plates.
-
Induction of Oxidative Stress (Optional): To induce protein S-sulfenylation, cells can be treated with an oxidant such as glucose oxidase (GOX) (0-20 U/mL) or hydrogen peroxide (H₂O₂).
-
Probe Loading: Add this compound directly to the cell culture medium to a final concentration of 10 µM.
-
Incubation: Incubate the cells at 37°C for the desired time points (e.g., 15, 30, 45, and 60 minutes).
-
Imaging: Image the cells using a confocal microscope with an excitation wavelength of 458 nm. A no-wash protocol can be followed.
-
Data Analysis: Quantify the average pixel intensity of the fluorescent signal from multiple frames.
In-Gel Fluorescence Analysis
This method allows for the visualization of this compound-labeled proteins in cell lysates via SDS-PAGE.
Methodology:
-
Cell Treatment: Treat HeLa cells with this compound (e.g., 50 µM) and an oxidant (e.g., 20 U/mL GOX or 500 µM t-BOOH).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Dilute 20 µg of protein in non-reducing SDS-PAGE loading dye. Boil for 5 minutes.
-
Electrophoresis: Run the samples on a 4–15% or 4–20% gradient SDS-PAGE gel.
-
Gel Imaging: Rinse the gel with deionized water and image using a fluorescence imaging system.
High-Throughput Screening in 96-Well Plate Format
This compound is amenable to high-throughput screening to identify compounds that modulate protein S-sulfenylation.
Methodology:
-
Cell Plating: Plate HeLa cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the library of compounds (e.g., kinase inhibitors at 10 µM) for a specified time.
-
Probe Addition: Add this compound to a final concentration of 50 µM to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Normalize the fluorescence intensity to control wells (e.g., vehicle-treated) to determine the relative increase in S-sulfenylation.
Application in Signaling Pathway Analysis and Drug Discovery
This compound has been instrumental in elucidating the role of cysteine oxidation in signaling pathways and for identifying potential drug candidates that modulate these pathways.
A notable application of this compound was in a high-throughput screen of a kinase inhibitor library. This screen revealed that inhibition of certain kinases, particularly Glycogen Synthase Kinase 3 (GSK3), leads to an increase in cellular S-sulfenylation. This finding suggests a crosstalk between phosphorylation and cysteine oxidation, where kinase inhibition can impact the cellular redox state.
Figure 3: this compound in Elucidating GSK3-Mediated Redox Signaling.
The ability of this compound to identify small molecules that modulate protein S-sulfenylation is highly relevant for drug discovery, particularly in the context of covalent targeting of cysteines, a growing strategy in drug design.
Conclusion
This compound is a valuable and versatile tool for the study of protein cysteine oxidation. Its robust "turn-on" fluorescent response, cell permeability, and suitability for high-throughput applications make it an excellent choice for researchers in redox biology, cell signaling, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of experimental settings.
References
- 1. Protein cysteine oxidation in redox signaling: caveats on sulfenic acid detection and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
CysOx2: A Fluorogenic Probe for Advancing Drug Discovery in Redox Biology
An In-depth Technical Guide on the Application of CysOx2 for the Detection of Protein Cysteine Sulfenylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a critical post-translational modification that plays a pivotal role in cellular signaling pathways. This modification, often transient and present in low abundance, is integral to redox sensing and the regulation of protein function. Dysregulation of cysteine oxidation is implicated in a host of pathologies, including cancer, neurodegenerative disorders, and cardiovascular disease, making the enzymes and proteins involved in these pathways attractive targets for therapeutic intervention. The development of sensitive and specific tools to detect cysteine sulfenylation in living systems is therefore paramount for advancing our understanding of redox biology and for the discovery of new drugs.
This compound is a novel, reaction-based fluorogenic probe designed for the specific detection of protein cysteine sulfenic acids in living cells.[1] Its cell-permeable nature and "turn-on" fluorescence upon reaction with sulfenic acid make it a powerful tool for a variety of applications, including live-cell imaging and high-throughput screening assays. This technical guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols for its use, and its application in identifying modulators of the cysteine sulfenome, thereby highlighting its potential as a transformative tool in drug discovery.
Mechanism of Action
This compound is a phenaline-1,3-dione-based probe that exhibits a fluorogenic response upon reaction with the electrophilic sulfur of a sulfenic acid.[1] In its native state, this compound is non-fluorescent. The reaction with a cysteine sulfenic acid results in the formation of a covalent adduct, which is highly fluorescent. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling the sensitive detection of sulfenylation events. This compound has been shown to be highly selective for sulfenic acid, with minimal reactivity towards other biological nucleophiles and reactive oxygen species.[1]
Quantitative Data Summary
The utility of this compound as a probe for cysteine sulfenylation is supported by key quantitative data demonstrating its reactivity, selectivity, and performance in cell-based assays.
| Parameter | Value | Experimental Context | Reference |
| Second-order rate constant with CSA | 105 ± 2 M⁻¹s⁻¹ | Reaction with a small-molecule model of cysteine sulfenic acid (CSA). | [1] |
| Fluorescence Enhancement | Up to 4-fold | Upon reaction with Gpx3-SOH compared to the free probe. | [1] |
| Excitation Wavelength | 394 nm | For this compound probe. | |
| Emission Wavelength | ~535 nm | For the this compound-adduct. | |
| Quantum Yield of Adduct | 0.9–2.4% | Reaction product of CysOx probes with sulfenic acid. |
Table 1: Key quantitative parameters of this compound.
High-Throughput Screening for Modulators of Cysteine Sulfenylation
A significant application of this compound is in high-throughput screening (HTS) to identify small molecules that modulate the cellular cysteine sulfenome. An adaptation of this compound to a 96-well plate format has been successfully used to screen a curated library of kinase inhibitors.
The screen of a 154-compound kinase inhibitor library identified 12 compounds that induced a threefold or greater increase in this compound fluorescence, suggesting an increase in cellular cysteine sulfenylation.
| Kinase Inhibitor | Primary Target | Kinase Family | Relative Fluorescence Increase |
| SB-216763 | GSK3 | CMGC | > 3-fold |
| Bikinin | GSK3 | CMGC | > 3-fold |
| IM-12 | GSK3 | CMGC | > 3-fold |
| Other Hits | Various | TK, AGC, etc. | > 3-fold |
Table 2: Selected hits from a kinase inhibitor screen using this compound.
Signaling Pathway Context: GSK3 Inhibition and the Cysteine Sulfenome
The identification of multiple Glycogen Synthase Kinase 3 (GSK3) inhibitors as top hits in the screen suggests a link between GSK3 activity and the cellular redox state. Inhibition of GSK3 leads to an increase in protein S-sulfenylation, which is detected by this compound. Proteomic analysis revealed that the sulfenylated proteins are enriched in antioxidant enzymes, suggesting a compensatory mechanism in response to GSK3 inhibition.
Experimental Protocols
In-gel Fluorescence Analysis of CysOx-labeled Proteins
This protocol is adapted from the methods described for analyzing proteins labeled with this compound.
-
Sample Preparation:
-
For purified proteins (e.g., Gpx3), incubate the protein (10 µM) with this compound (1 mM) in the presence or absence of an oxidant (e.g., 15 µM H₂O₂) for 1 hour in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
For cell lysates, treat cells with this compound, harvest, and lyse. Take 20 µg of protein from the lysate.
-
-
SDS-PAGE:
-
Dilute the protein sample in non-reducing SDS-PAGE loading dye and boil for 5 minutes.
-
Load the samples onto a 4-15% or 4-20% gradient polyacrylamide gel.
-
Perform electrophoresis at 80 V for 10 minutes, followed by 120 V for 60 minutes in Tris-Glycine-SDS running buffer.
-
-
Imaging:
-
Rinse the gel with deionized water.
-
Image the gel using a fluorescence imaging system (e.g., ChemiDoc MP) with appropriate filters for this compound fluorescence.
-
Live-Cell Imaging with this compound
This protocol allows for the visualization of changes in cysteine sulfenylation in real-time in living cells.
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for microscopy.
-
Treatment:
-
Replace the culture medium with an appropriate imaging buffer (e.g., PBS).
-
Add this compound to a final concentration of 10 µM.
-
Induce oxidative stress if desired (e.g., with glucose oxidase, GOX, at 0-20 U/mL).
-
-
Imaging:
-
Acquire images at different time points using a confocal microscope.
-
Use an excitation wavelength of 458 nm for this compound.
-
Analyze the average pixel intensity to quantify changes in fluorescence.
-
Multi-well Cell-based Screening Assay
This protocol is designed for high-throughput screening of compound libraries to identify modulators of cysteine sulfenylation.
-
Cell Plating: Seed HeLa cells (2 x 10⁴ cells/well) in black, clear-bottom 96-well plates and grow to ~90% confluency.
-
Serum Starvation: Aspirate the media, wash the cells twice with PBS, and incubate in serum-free EMEM for 16 hours at 37°C.
-
Compound and Probe Treatment:
-
Aspirate the media, wash twice with PBS, and add 90 µL of PBS to each well.
-
Add 10 µL of a solution containing the test compound (final concentration 10 µM) and this compound (final concentration 50 µM) in PBS with 1% DMSO.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at 37°C.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for this compound.
-
Conclusion and Future Directions
This compound represents a significant advancement in the chemical tools available for studying redox biology. Its ability to specifically and fluorogenically label protein sulfenic acids in living cells opens up new avenues for research and drug discovery. The successful application of this compound in a high-throughput screen for kinase inhibitors that modulate the cysteine sulfenome demonstrates its potential for identifying novel therapeutic agents and for elucidating the complex interplay between cellular signaling and redox regulation.
While this compound is a powerful tool, future developments could focus on improving its quantum yield to enable miniaturization of assays to 384-well or higher formats. Further applications of this compound in different disease models and cell types will undoubtedly provide deeper insights into the role of cysteine oxidation in health and disease, and will aid in the development of the next generation of redox-modulating therapeutics.
References
An In-depth Technical Guide to the Excitation and Emission Spectra of CysOx2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe CysOx2, focusing on its spectral properties, experimental applications, and its role in studying protein cysteine oxidation. This compound is a valuable tool for investigating redox signaling pathways implicated in various physiological and pathological processes.
Core Spectroscopic Properties of this compound
This compound is a fluorogenic probe, meaning its fluorescence significantly increases upon reaction with its target, cysteine sulfenic acid. This "turn-on" property makes it highly sensitive for detecting this specific oxidative modification.[1] The key spectral characteristics are summarized below.
| Property | Value | Notes |
| Excitation Maximum (λex) | 394 nm | In 50 mM HEPES buffer (pH 7.4).[1] |
| Emission Maximum (λem) | 535 nm | In 50 mM HEPES buffer (pH 7.4).[1] |
| Quantum Yield (Φ) | Low (0.9–2.4%) | This is for the reaction product of CysOx probes with sulfenic acid. Despite the low quantum yield, the probe is effective due to its "turn-on" nature.[1] |
| Molar Extinction Coefficient (ε) | Not explicitly reported | The molar extinction coefficient of the this compound-cysteine sulfenic acid adduct is reported to be 6.4-fold higher than that of the free probe.[1] A specific value for the free probe is not readily available in the reviewed literature. |
Signaling Pathways Involving Cysteine Sulfenylation
This compound is designed to detect the formation of sulfenic acid on cysteine residues within proteins. This oxidative modification is a key event in redox signaling, initiated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). Two prominent examples of pathways that can be studied using this compound are the Epidermal Growth Factor Receptor (EGFR) and the Glutathione Peroxidase 3 (GPx3) signaling cascades.
EGFR Signaling and Cysteine Oxidation
The EGFR signaling pathway is crucial for cell growth and proliferation. Upon ligand binding, EGFR activates NADPH oxidase (NOX), leading to the production of H₂O₂. This H₂O₂ can then oxidize a specific cysteine residue (Cys797) in the EGFR kinase domain to sulfenic acid, which enhances the receptor's kinase activity and downstream signaling. This compound can be used to detect this specific sulfenylation event.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Cysteic Acid (CysOx2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteic acid, a derivative of the amino acid cysteine, plays a significant role in various biological processes. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its involvement in key metabolic pathways. Detailed experimental protocols for its quantification are provided, alongside an exploration of its relevance in the context of drug development and pharmacology. This guide is intended to serve as a technical resource for researchers and professionals working in the fields of biochemistry, neuroscience, and pharmaceutical sciences.
Chemical Structure and Identification
Cysteic acid, referred to herein as CysOx2, is the product of the complete oxidation of the thiol group of cysteine, resulting in a sulfonic acid moiety.[1] Its formal chemical name is (R)-2-Amino-3-sulfopropanoic acid.[2][3]
Table 1: Chemical Identifiers for Cysteic Acid (L-form)
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-3-sulfopropanoic acid[3] |
| Synonyms | 3-Sulfo-L-alanine, Cysteinesulfonic acid[3] |
| Chemical Formula | C₃H₇NO₅S |
| Molecular Weight | 169.16 g/mol |
| CAS Number | 498-40-8 (L-form) |
| PubChem CID | 72886 (L-form) |
| InChI Key | XVOYSCVBGLVSOL-REOHCLBHSA-N (L-form) |
| SMILES | C(--INVALID-LINK--N)S(=O)(=O)O (L-form) |
Physicochemical Properties
Cysteic acid is a white crystalline powder that is soluble in water. It exists as a zwitterion at physiological pH.
Table 2: Physicochemical Properties of Cysteic Acid
| Property | Value |
| Appearance | White crystals or powder |
| Melting Point | Decomposes around 272 °C |
| Solubility | Soluble in water |
| pKa₁ (Carboxyl) | ~1.9 |
| pKa₂ (Amino) | ~8.7 |
| Molar Mass | 169.15 g·mol⁻¹ |
Biological Significance and Signaling Pathways
Cysteic acid is a key intermediate in the biosynthesis of taurine, an abundant amino acid with numerous physiological roles. It is also recognized as an excitatory amino acid, suggesting a role in neurotransmission.
Taurine Biosynthesis Pathway
In mammals, the primary route for taurine synthesis involves the oxidation of cysteine to cysteine sulfinic acid, which is then decarboxylated to hypotaurine and subsequently oxidized to taurine. However, an alternative pathway involving cysteic acid is also recognized, particularly in microorganisms.
Role in Neurotransmission
Cysteic acid acts as an excitatory amino acid in the central nervous system. It can stimulate neuronal activity, although its precise mechanisms and physiological significance are still under investigation. Studies have suggested that it may interact with glutamate receptors.
Relevance in Drug Development and Pharmacology
While not a direct drug target itself, the metabolic pathways and biological activities of cysteic acid and its precursors are of significant interest in drug development.
-
Cysteine as a Target: The cysteine residue in proteins is a common target for covalent inhibitors due to the nucleophilic nature of its thiol group. The development of drugs that irreversibly bind to cysteine residues in enzymes, such as kinases, is a major area of cancer research.
-
Derivatives in Medicinal Chemistry: Derivatives of cysteine have been explored for their therapeutic potential. For instance, certain thiazolidine-4-carboxylic acid derivatives, synthesized from L-cysteine, have demonstrated significant antiviral and antifungal activities. A novel cysteic acid-modified peptide has also been shown to protect cells from oxidative damage through the JNK/Nrf2 signaling pathway.
-
Modulation of Taurine Biosynthesis: The pathway leading to taurine is a potential target for pharmacological intervention in conditions where taurine levels are dysregulated. Taurine itself has therapeutic applications in various conditions, including cardiovascular diseases and metabolic disorders. Understanding the regulation of enzymes in this pathway, such as cysteine dioxygenase, is crucial for developing such interventions.
Experimental Protocols
Accurate quantification of cysteic acid in biological matrices is essential for research. Below are detailed methodologies for its analysis.
Quantification of Cysteic Acid by HPLC
This protocol is adapted for the analysis of cysteic acid in protein hydrolysates.
Objective: To quantify the amount of cysteic acid in a sample after performic acid oxidation and acid hydrolysis.
Materials:
-
Performic acid
-
6N Hydrochloric acid
-
Phenylisothiocyanate (PITC) for derivatization
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Cysteic acid standard
-
Mobile phase A: Acetate buffer
-
Mobile phase B: Acetonitrile
Procedure:
-
Oxidation: Treat the sample with performic acid to convert all cysteine and cystine residues to cysteic acid.
-
Hydrolysis: Subject the oxidized sample to acid hydrolysis with 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the amino acids in the hydrolysate with PITC.
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a gradient elution with mobile phases A and B to separate the amino acid derivatives.
-
Detect the PITC-derivatized amino acids at 254 nm.
-
-
Quantification: Compare the peak area of the cysteic acid derivative in the sample to a standard curve generated from known concentrations of cysteic acid.
LC-MS/MS Analysis of Cysteic Acid in Biological Fluids
This protocol provides a general framework for the sensitive and specific quantification of cysteic acid using liquid chromatography-tandem mass spectrometry.
Objective: To quantify cysteic acid in plasma or other biological fluids.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 or mixed-mode analytical column
-
Cysteic acid standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N-Cysteic acid)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a defined volume of sample (e.g., 100 µL), add the internal standard.
-
Precipitate proteins by adding a protein precipitation agent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC Separation:
-
Inject the supernatant onto the LC system.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.
-
-
MS/MS Detection:
-
Ionize the eluent using electrospray ionization (ESI) in either positive or negative mode.
-
Monitor the specific precursor-to-product ion transitions for both cysteic acid and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of cysteic acid in the sample by comparing this ratio to a calibration curve prepared in a similar matrix.
-
Conclusion
Cysteic acid (this compound) is a molecule of considerable interest due to its roles in fundamental metabolic pathways and its potential as a neurotransmitter. For professionals in drug development, an understanding of its chemistry, metabolism, and the analytical methods for its detection is crucial. The targeting of cysteine residues in proteins and the development of cysteine derivatives as therapeutic agents highlight the broader importance of this amino acid and its oxidized forms in pharmacology. The protocols and data presented in this guide offer a solid foundation for further research and development in these areas.
References
The CysOx2 Probe: A Technical Guide to its Discovery and Application in Redox Biology and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, development, and application of the CysOx2 probe, a fluorogenic tool for the detection of protein cysteine sulfenic acid (S-sulfenation). This modification is a critical component of redox signaling and is implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the probe's characteristics, detailed experimental protocols, and its utility in high-throughput screening and pathway analysis, making it an essential resource for researchers in redox biology, cell signaling, and drug discovery.
Introduction: The Significance of Cysteine Sulfenation and the Need for Advanced Probes
Cysteine residues in proteins are susceptible to a range of oxidative post-translational modifications, with sulfenic acid (R-SOH) being a key reversible modification integral to hydrogen peroxide (H₂O₂) signaling and oxidative stress.[1] The transient nature of this modification has made its detection and study challenging. The development of chemical probes that can selectively and sensitively detect protein S-sulfenation in living cells is crucial for understanding its role in cellular signaling and for identifying therapeutic targets. The this compound probe was developed to address this need, offering a reaction-based, "turn-on" fluorescent reporter for the real-time detection of cysteine sulfenic acid in complex biological systems.[1]
Discovery and Development of the this compound Probe
The design of the this compound probe is based on a phenaline-1,3-dione scaffold.[2] The core principle of its function lies in the keto-enol tautomerization of this scaffold. The reaction between the nucleophilic C-2 of the probe and the electrophilic sulfur of a sulfenic acid shifts the equilibrium towards the keto form. This structural change results in a "turn-on" fluorescence response.[2]
The development process involved synthesizing and screening a series of phenaline-1,3-dione analogs to optimize reactivity, selectivity, and fluorescent properties. This compound emerged as a superior probe due to its significant fluorescence enhancement upon reaction with sulfenic acid, excellent cell permeability, and minimal cytotoxicity.[1]
Synthesis of the this compound Probe
While a detailed step-by-step synthesis protocol is outlined in the supplementary methods of the original publication, the general strategy involves a multi-step synthesis starting from commercially available precursors to construct the functionalized phenaline-1,3-dione core of this compound.
Quantitative Data and Performance Characteristics
The this compound probe exhibits favorable photophysical and chemical properties for the detection of cysteine sulfenic acid. Key performance metrics are summarized in the tables below.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 394 nm | |
| Emission Wavelength (λem) | 535 nm (in reaction with Gpx3-SOH) | |
| Fluorescence Enhancement | Up to 4-fold | |
| Quantum Yield (Φ) | 0.9–2.4% (for the reaction product) |
Table 1: Photophysical Properties of this compound
| Analyte | Reactivity/Selectivity | Reference |
| Cysteine Sulfenic Acid (CSA) model | High reactivity | |
| Reduced Cysteine (Gpx3-SH) | No reaction | |
| Other biological nucleophiles | High selectivity |
Table 2: Reactivity and Selectivity of this compound
Experimental Protocols
The following sections provide detailed methodologies for the application of the this compound probe in various experimental settings.
Live-Cell Imaging of Cysteine Sulfenation
This protocol describes the use of this compound for real-time visualization of protein S-sulfenation in living cells using confocal microscopy.
Materials:
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound probe (stock solution in DMSO)
-
Glucose Oxidase (GOX) or other oxidant (e.g., H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
Confocal microscope with a 458 nm laser line for excitation
Procedure:
-
Seed HeLa cells on glass-bottom dishes and culture overnight to allow for adherence.
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium.
-
Add this compound probe to the cells at a final concentration of 10 µM.
-
To induce oxidative stress, add GOX at the desired concentration (e.g., 0–20 U/mL).
-
Immediately begin imaging the cells using a confocal microscope with excitation at 458 nm.
-
Acquire images at various time points (e.g., 0, 15, 30, 45, and 60 minutes) to monitor the increase in fluorescence.
-
Analyze the average pixel intensity of the images to quantify the fluorescence changes over time.
High-Throughput Screening for Modulators of Cysteine Sulfenation in a 96-Well Plate Format
This protocol adapts the use of this compound for a 96-well plate-based assay, enabling high-throughput screening of compound libraries to identify modulators of cellular S-sulfenation.
Materials:
-
HeLa cells
-
96-well black, clear-bottom plates
-
DMEM with 10% FBS
-
This compound probe
-
Kinase inhibitor library or other compounds for screening (dissolved in DMSO)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 2 x 10⁴ cells per well and culture for 24-48 hours until they reach 80-90% confluency.
-
Prepare the kinase inhibitors or other test compounds at the desired concentration (e.g., 10 µM) in culture medium.
-
Remove the old medium from the wells and add the compound solutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plate at 37°C for 1 hour.
-
Add this compound probe to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for an additional hour.
-
Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for the this compound-sulfenic acid adduct.
-
Normalize the fluorescence intensity of the compound-treated wells to the vehicle-treated control wells to determine the relative increase in S-sulfenation.
In-Gel Fluorescence Analysis of this compound-Labeled Proteins
This protocol allows for the visualization of proteins labeled with this compound following SDS-PAGE.
Materials:
-
HeLa cells treated with this compound and an oxidant as described in the live-cell imaging protocol.
-
Lysis buffer (50 mM HEPES, 100 mM NaCl, pH 7.4, containing 0.1% SDS, 1% NP-40, 1X EDTA-free protease inhibitor, and 200 U/mL catalase).
-
Non-reducing SDS-PAGE loading dye.
-
4–20% gradient SDS-PAGE gels.
-
Tris-Glycine-SDS running buffer.
-
Gel imaging system with appropriate filters for fluorescein.
Procedure:
-
After treatment, wash the cells with PBS and lyse them in the lysis buffer on ice for 20 minutes.
-
Clarify the cell lysates by centrifugation at 14,000 rpm for 20 minutes at 4°C.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Mix 20 µg of protein from each lysate with non-reducing loading dye and boil for 5 minutes.
-
Load the samples onto a 4–20% gradient SDS-PAGE gel and run the gel at 80 V for 10 minutes, followed by 120 V for 60 minutes.
-
After electrophoresis, rinse the gel with deionized water.
-
Image the gel using a gel documentation system with excitation and emission settings suitable for fluorescein (e.g., epi-blue 460–490 nm excitation and 577–613 nm emission filter).
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of the this compound probe, a typical experimental workflow, and a relevant signaling pathway.
Caption: Mechanism of this compound fluorescence activation upon reaction with protein sulfenic acid.
Caption: General experimental workflow for using the this compound probe.
Caption: Cysteine oxidation in the GSK3-Nrf2 signaling pathway.
Applications in Drug Development and Kinase Signaling Research
The this compound probe has proven to be a valuable tool for investigating the interplay between kinase signaling and cellular redox status. A high-throughput screen using this compound identified several kinase inhibitors, including those targeting GSK3, that increase cellular S-sulfenation. This suggests that these inhibitors may exert their effects, at least in part, by modulating the cellular redox environment.
The inhibition of GSK3 has been linked to the activation of the Nrf2 pathway, a key regulator of the antioxidant response. Cysteine oxidation on Keap1, the primary repressor of Nrf2, can lead to Nrf2 activation and the subsequent expression of antioxidant genes. The ability of this compound to detect changes in the cellular "sulfenome" provides a powerful method to screen for compounds that modulate these pathways and to investigate the mechanisms of action of existing drugs.
Conclusion and Future Directions
The this compound probe represents a significant advancement in the field of redox biology, providing a robust and sensitive tool for the detection of protein cysteine sulfenation in living cells. Its application in high-throughput screening has already yielded valuable insights into the redox-modulating effects of kinase inhibitors. Future development of probes with enhanced brightness and quantum yields will further expand the utility of this technology, potentially enabling more complex applications such as in vivo imaging and super-resolution microscopy. The continued use of this compound and next-generation probes will undoubtedly deepen our understanding of the critical role of cysteine oxidation in health and disease and will aid in the development of novel therapeutic strategies targeting redox-dependent signaling pathways.
References
CysOx2: A Technical Guide to Detecting Endogenous Hydrogen Peroxide via Sulfenic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CysOx2, a reaction-based fluorogenic probe designed for the detection of protein cysteine sulfenic acid, a key intermediate in hydrogen peroxide-mediated signaling pathways. This document outlines the probe's mechanism of action, presents key quantitative data, provides detailed experimental protocols, and illustrates relevant workflows and pathways.
Introduction: The Role of this compound in Redox Biology
Hydrogen peroxide (H₂O₂) is a critical second messenger in a variety of cellular signaling pathways. Its signaling function is primarily mediated through the reversible oxidation of specific and reactive cysteine residues on proteins, leading to the formation of sulfenic acid (Cys-SOH).[1][2] This post-translational modification can alter protein function, structure, and localization, thereby transducing the H₂O₂ signal.[1] While probes for detecting H₂O₂ itself are well-established, tools to directly monitor the downstream products of its reaction with protein cysteines in living cells have been less common.[1][3]
This compound is a cell-permeable, fluorogenic probe that selectively reacts with protein sulfenic acids to produce a fluorescent signal, enabling the detection and quantification of this transient oxidative modification in complex biological systems. Its "turn-on" fluorescence mechanism, high selectivity, and rapid reactivity make it a valuable tool for studying redox signaling and oxidative stress.
Mechanism of Action
This compound is a reaction-based probe. In its native state, the probe is minimally fluorescent. Upon reacting with the nucleophilic sulfenic acid on a protein, a stable adduct is formed. This reaction leads to a conformational change in the fluorophore, resulting in a significant increase in its fluorescence quantum yield. This "turn-on" response allows for the direct visualization and measurement of protein S-sulfenation.
Caption: H₂O₂ oxidizes a protein cysteine to sulfenic acid, which is then labeled by this compound, resulting in fluorescence.
Quantitative Data
The performance of this compound has been characterized both in vitro and in cellular models. Key quantitative parameters are summarized below for easy comparison.
Table 1: Spectroscopic and Kinetic Properties of this compound
| Parameter | Value | Source |
| Excitation Maximum (λex) | 394 nm | |
| Emission Maximum (λem) | 535 nm | |
| Second-Order Rate Constant¹ | 105 ± 2 M⁻¹s⁻¹ | |
| Fluorescence Enhancement | Up to 4-fold |
¹Determined using a small-molecule model of cysteine sulfenic acid.
Table 2: Experimental Concentrations for this compound Applications
| Application | Model System | Concentration | Incubation Time | Source |
| In Vitro Labeling | Purified Gpx3 Protein | 1 mM | 1 hour | |
| Live-Cell Microscopy | HeLa Cells | 10 - 50 µM | 1 hour | |
| In-Gel Fluorescence | Gpx3 Protein | 1 mM | 1 hour | |
| High-Throughput Screening | HeLa Cells | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
In Vitro Protein Labeling and Analysis
This protocol is adapted from studies using the model protein Glutathione Peroxidase 3 (Gpx3).
Objective: To detect the S-sulfenation of a purified protein in response to H₂O₂.
Materials:
-
Purified protein of interest (e.g., Gpx3) in HEPES buffer (50 mM, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Hydrogen peroxide (H₂O₂) solution.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, as a reducing agent).
-
SDS-PAGE equipment.
-
Fluorescence gel imager.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
10 µM of the purified protein (e.g., Gpx3).
-
1 mM this compound.
-
-
To induce sulfenic acid formation, add H₂O₂ to a final concentration of 15 µM. For a negative control, add buffer or pre-reduce the protein with TCEP (1 mM).
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the protein samples by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel imager with appropriate filters for this compound (Excitation ~394 nm).
Caption: Workflow for in-gel fluorescence detection of protein S-sulfenation using this compound.
Live-Cell Imaging of Protein S-sulfenation
This protocol provides a general framework for no-wash, live-cell imaging.
Objective: To visualize endogenous protein S-sulfenation in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides (e.g., HeLa cells).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
An agent to induce oxidative stress (e.g., Glucose Oxidase (GOX) or exogenous H₂O₂).
-
Confocal microscope with environmental control (37°C, 5% CO₂).
Procedure:
-
Culture cells to the desired confluency.
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Add this compound directly to the medium to a final concentration of 10-50 µM.
-
To stimulate H₂O₂ production, add the inducing agent (e.g., GOX at 0-20 U/mL).
-
Immediately place the cells on the confocal microscope stage.
-
Acquire images at different time points (e.g., 0, 30, 60 minutes) using a 458 nm laser for excitation and collecting emission at ~535 nm. Note: While the excitation maximum is 394 nm, practical microscopy may use available laser lines like 458 nm.
-
Analyze the average pixel intensity in the cells over time using software like ImageJ.
Application in Signaling Pathway Analysis
This compound is a powerful tool for investigating how signaling pathways are modulated by redox events. For example, it can be used to screen for compounds that alter the cellular "cysteine sulfenome." A notable application is in screening kinase inhibitor libraries to identify compounds that modulate S-sulfenation, thereby linking kinase signaling to redox regulation.
Caption: this compound can measure H₂O₂-mediated oxidation of kinases, linking redox state to cell signaling.
Summary and Conclusion
This compound is a highly effective and versatile tool for the direct detection of protein S-sulfenation, a critical modification in H₂O₂-dependent signaling. Its fluorogenic nature, cell permeability, and selectivity make it suitable for a range of applications, from in vitro biochemical assays to live-cell imaging and high-throughput screening. By enabling the direct observation of H₂O₂'s targets, this compound provides researchers with a powerful method to dissect the complex roles of redox modifications in health and disease.
References
Methodological & Application
Application Notes and Protocols for CysOx2 in Live Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
CysOx2 is a reaction-based, fluorogenic probe designed for the detection of protein cysteine sulfenic acid (S-sulfenation), a key oxidative post-translational modification involved in redox signaling and oxidative stress.[1][2] Its excellent cell permeability, rapid reactivity, and high selectivity with minimal cytotoxicity make it a valuable tool for live-cell imaging and high-throughput screening applications.[1][3] this compound enables the real-time visualization and quantification of changes in protein S-sulfenation in living cells, providing insights into cellular redox states and the effects of therapeutic agents on these pathways.[1]
Mechanism of Action
This compound is based on a phenaline-1,3-dione scaffold. The probe is initially non-fluorescent. Upon reaction with the electrophilic sulfur of a cysteine sulfenic acid, the keto-enol equilibrium of the probe shifts towards the fluorogenic keto form. This "turn-on" fluorescence response allows for the direct detection of S-sulfenation events.
Diagram of this compound Activation
Caption: this compound probe activation mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound probe based on published data.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (λex) | 394 nm | |
| Excitation Laser for Imaging | 458 nm | |
| Emission Filter | BA505-605 band pass | |
| Stokes Shift | ~50 nm (blue-shifted upon binding) |
Table 2: Recommended Conditions for In Vitro and In-Cell Assays
| Assay Type | This compound Concentration | Incubation Time | Cell Type | Reference |
| In Vitro (with purified protein) | 1 mM | 1 hour | - | |
| Live Cell Imaging (Confocal) | 5 - 10 µM | 15 min - 1 hour | HeLa | |
| 96-well Plate Screening Assay | 50 µM | 1 hour | HeLa |
Experimental Protocols
Protocol 1: Live Cell Imaging of Protein S-sulfenation using this compound
This protocol describes the use of this compound for visualizing global protein S-sulfenation in live HeLa cells using confocal microscopy.
Materials:
-
HeLa cells (or other cell line of interest)
-
EMEM supplemented with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Serum-free EMEM
-
6-well glass-bottom plates
-
This compound probe
-
Glucose oxidase (GOX) (optional, as a positive control for inducing oxidative stress)
-
Confocal microscope with a 458 nm laser and appropriate emission filters (e.g., SDM560 dichroic mirror, BA505-605 band pass filter)
Procedure:
-
Cell Seeding: Seed HeLa cells (8.0 × 10⁴ cells/well) in 6-well glass-bottom plates and incubate in EMEM with 10% FBS at 37°C until they reach 70-80% confluency.
-
Serum Starvation: Aspirate the media, wash the cells twice with PBS, and add serum-free EMEM. Incubate for 16 hours at 37°C.
-
Probe Loading: Aspirate the serum-free media and wash the cells twice with PBS.
-
Add a solution of this compound (e.g., 10 µM in PBS or serum-free media) to the cells.
-
(Optional Positive Control) To induce S-sulfenation, add glucose oxidase (GOX) at varying concentrations (e.g., 0-20 U/mL) along with the this compound probe.
-
Incubation: Incubate the cells at 37°C and acquire images at different time points (e.g., 0, 15, 30, 60 minutes).
-
Imaging: Visualize the this compound signal using a confocal microscope with a 458 nm excitation laser. Collect fluorescence emission using a band pass filter (e.g., BA505-605 nm).
-
Image Analysis: Quantify the fluorescence intensity of the cellular cytoplasmic regions using software such as ImageJ.
Diagram of Live Cell Imaging Workflow
Caption: Workflow for this compound live cell imaging.
Protocol 2: 96-Well Plate Screening Assay for Modulators of Cysteine Oxidation
This protocol adapts the this compound probe for a higher-throughput format to screen for small molecules, such as kinase inhibitors, that modulate protein S-sulfenation.
Materials:
-
HeLa cells
-
EMEM supplemented with 10% FBS
-
Black 96-well plates with clear bottoms
-
PBS
-
This compound probe
-
Kinase inhibitor library (or other compounds of interest) dissolved in DMSO
-
tert-Butyl hydroperoxide (tBOOH) (as a positive control)
-
Extracellular fluorescence quencher (e.g., from Beta-Lactamase Loading Solutions Kit)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed HeLa cells (2 × 10⁴ cells/well) in black, clear-bottom 96-well plates and incubate for 48 hours at 37°C until they reach approximately 90% confluency.
-
Serum Starvation: Aspirate the media, wash the cells twice with PBS, and add serum-free EMEM. Incubate for 16 hours at 37°C.
-
Compound and Probe Addition:
-
Aspirate the media and wash the cells twice with PBS.
-
Add 90 µL of PBS to each well.
-
Add 10 µL of a solution containing this compound (final concentration 50 µM) and the kinase inhibitor (final concentration 10 µM) in PBS with 1% DMSO.
-
For control wells, add this compound with PBS (negative control) or this compound with tBOOH (200 µM, positive control).
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Quenching and Measurement:
-
Add 100 µL of PBS to each well.
-
Add 20 µL of the extracellular fluorescence quencher.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Diagram of 96-Well Plate Screening Workflow
Caption: Workflow for 96-well plate screening assay.
Application in Drug Discovery and Signaling Pathway Analysis
The this compound probe has been utilized to identify kinase inhibitors that modulate cellular S-sulfenation. For example, screening a library of kinase inhibitors revealed that several GSK3 inhibitors, such as SB-216763, lead to an increase in protein S-sulfenation. This suggests a link between GSK3 inhibition and the cellular redox state.
Signaling Pathway Implicated by this compound Screening
The finding that GSK3 inhibitors increase S-sulfenation points to a connection between GSK3 activity and the regulation of oxidative stress responses. GSK3 is known to be involved in various cellular processes, and its inhibition can impact pathways like the Nrf2 antioxidant response. The increased S-sulfenation upon GSK3 inhibition may occur on regulatory cysteines of proteins involved in antioxidant defense, such as thioredoxin (Trx) and glutathione reductase.
Diagram of GSK3 Inhibition and Redox Signaling
Caption: GSK3 inhibition and its effect on S-sulfenation.
References
Application Notes and Protocols for CysOx2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CysOx2 is a cell-permeable, fluorogenic probe designed for the detection of protein cysteine sulfenic acid (S-sulfenylation), a key post-translational modification involved in redox signaling and oxidative stress.[1] This "turn-on" probe exhibits minimal fluorescence in its native state but becomes highly fluorescent upon reaction with sulfenic acids, offering a robust tool for monitoring changes in cellular cysteine oxidation.[1] Its utility in high-throughput screening (HTS) allows for the identification of small molecules that modulate protein S-sulfenylation, providing valuable insights into cellular redox pathways and potential therapeutic targets.[1]
One significant application of this compound is in screening for kinase inhibitors that impact the cellular redox state.[1] Research has shown a connection between the inhibition of certain kinases, such as Glycogen Synthase Kinase 3 (GSK3), and an increase in protein S-sulfenylation.[1] This suggests that modulating kinase activity can have downstream effects on cellular oxidative stress pathways. This compound provides a sensitive and efficient method to screen compound libraries for such effects in a cell-based HTS format.
Signaling Pathway: Kinase Inhibition and S-Sulfenylation
The inhibition of specific kinases can lead to an increase in cellular reactive oxygen species (ROS), which in turn promotes the oxidation of protein cysteine residues to sulfenic acid. The precise mechanisms are complex and can be kinase-specific. In the case of GSK3 inhibition, it has been shown to increase cellular S-sulfenylation, which can be detected by this compound. This pathway highlights the intricate crosstalk between phosphorylation-dependent signaling and cellular redox regulation.
High-Throughput Screening Workflow
A typical HTS workflow using this compound involves seeding cells in a multi-well plate format, treating them with a compound library, adding the this compound probe, and subsequently measuring the fluorescence intensity. This no-wash, live-cell assay is amenable to automation and provides a direct readout of intracellular S-sulfenylation levels.
Experimental Protocols
Materials and Reagents
-
This compound probe
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Kinase inhibitor library (dissolved in DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader with excitation at ~394 nm and emission at ~535 nm
Cell Culture
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound High-Throughput Screening Assay Protocol
-
Cell Seeding:
-
Trypsinize and resuspend HeLa cells in fresh culture medium.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the kinase inhibitor library in DMSO.
-
Add 1 µL of each kinase inhibitor to the respective wells to achieve a final concentration of 10 µM. For control wells, add 1 µL of DMSO.
-
Gently mix the plate and incubate for the desired pre-treatment time (if any).
-
-
This compound Probing:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration.
-
Add this compound solution to each well to a final concentration of 50 µM.
-
Incubate the plate for 1 hour at 37°C and 5% CO2.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with excitation at approximately 394 nm and emission at approximately 535 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of blank wells (medium only) from all experimental wells.
-
Normalize the fluorescence intensity of compound-treated wells to the average fluorescence of vehicle (DMSO)-treated wells.
-
Identify "hits" as compounds that induce a significant increase in fluorescence (e.g., ≥ 3-fold increase).
-
Data Presentation
The following table summarizes the results from a high-throughput screen of a curated kinase inhibitor library (154 compounds) using the this compound assay in HeLa cells. Hits were identified as compounds that produced a threefold or greater increase in relative fluorescence intensity compared to vehicle-treated cells.
| Kinase Inhibitor | Primary Target(s) | Kinase Family | Relative Fluorescence Intensity (Fold Change) |
| Top Hits (≥ 3-fold increase) | |||
| GSK-3 Inhibitor II | GSK3 | CMGC | > 3 |
| BIO | GSK3 | CMGC | > 3 |
| SB-216763 | GSK3 | CMGC | > 3 |
| GNF-2 | ABL | TK | > 3 |
| Sunitinib | VEGFR, PDGFR, KIT | TK | > 3 |
| Sorafenib | VEGFR, PDGFR, RAF | TKL | > 3 |
| Pazopanib | VEGFR, PDGFR, KIT | TK | > 3 |
| Axitinib | VEGFR | TK | > 3 |
| Lapatinib | EGFR, ERBB2 | TK | > 3 |
| Erlotinib | EGFR | TK | > 3 |
| Gefitinib | EGFR | TK | > 3 |
| Dasatinib | SRC, ABL | TK | > 3 |
| Other Compounds | Various | Various | < 3 |
Note: This table is a representative summary based on published findings. The exact fold change for each compound may vary.
Conclusion
This compound is a powerful and versatile tool for studying protein S-sulfenylation in living cells. Its application in high-throughput screening provides a valuable platform for identifying and characterizing small molecules that modulate cellular redox signaling pathways. The protocols and data presented here offer a comprehensive guide for researchers interested in utilizing this compound for drug discovery and fundamental research in redox biology.
References
Application Notes and Protocols for CysOx2 in Cell Culture Experiments
Introduction
CysOx2 is a cell-permeable, reaction-based fluorogenic probe designed for the detection of sulfenic acid (Cys-SOH), a key intermediate in redox signaling and oxidative stress.[1][2] This molecule provides researchers with a valuable tool to investigate the role of cysteine oxidation in various cellular processes. Upon reaction with sulfenic acid, this compound undergoes a transformation that results in a significant increase in fluorescence, allowing for the sensitive detection of this specific oxidative modification in living cells.[1][3][4] These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in cell culture experiments.
Mechanism of Action
This compound is designed to be minimally fluorescent in its native state. When it encounters a sulfenic acid modification on a protein, the probe reacts specifically with the Cys-SOH group. This reaction leads to a structural rearrangement of the this compound molecule, converting it into a highly fluorescent product. The intensity of the fluorescence signal is directly proportional to the amount of sulfenic acid present, enabling semi-quantitative analysis of cysteine oxidation.
Caption: Mechanism of this compound activation.
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific research question. The following table summarizes concentrations and conditions reported in the literature for HeLa cells. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell line and experimental setup.
| Cell Line | This compound Concentration | Incubation Time | Application | Key Findings | Reference |
| HeLa | 5 µM | Various (time-course) | Live-cell imaging | Real-time detection of basal and induced cysteine oxidation. | |
| HeLa | 50 µM | 1 hour | High-throughput screening of kinase inhibitors | Identification of compounds that modulate cellular cysteine oxidation. | |
| HeLa | 50 µM | 1 hour | Detection of EGFR S-sulfenation | This compound detected oxidation in wild-type EGFR but not in a cysteine-mutant (C797S) EGFR. |
Experimental Protocols
Below are detailed protocols for using this compound in cell culture for fluorescence microscopy and plate reader-based assays.
Protocol 1: Live-Cell Fluorescence Imaging of Cysteine Oxidation
This protocol is designed for visualizing cysteine oxidation in real-time using fluorescence microscopy.
Materials:
-
HeLa cells (or other cell line of interest)
-
6-well glass-bottom plates
-
Complete culture medium (e.g., EMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Inducer of oxidative stress (optional, e.g., H₂O₂)
-
Confocal or fluorescence microscope with appropriate filter sets (Excitation/Emission: ~394/535 nm for this compound)
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well glass-bottom plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Serum Starvation (Optional): Approximately 16 hours before the experiment, aspirate the complete culture medium, wash the cells twice with PBS, and add serum-free medium. This can help reduce background fluorescence.
-
Probe Loading: On the day of the experiment, aspirate the medium and wash the cells twice with PBS. Prepare a working solution of this compound in serum-free medium or PBS at the desired final concentration (e.g., 5 µM). Add the this compound-containing solution to the cells.
-
Induction of Oxidative Stress (Optional): If studying induced cysteine oxidation, add the stimulating agent (e.g., H₂O₂) to the wells at the desired concentration and time point.
-
Incubation: Incubate the cells at 37°C for the desired period (e.g., 1 hour).
-
Imaging: Image the cells directly without washing, or after washing twice with PBS, using a fluorescence or confocal microscope. Use an appropriate filter set for this compound (Ex/Em: 394/535 nm).
Caption: Experimental workflow for live-cell imaging.
Protocol 2: 96-Well Plate-Based Assay for High-Throughput Screening
This protocol is adapted for a 96-well plate format, suitable for screening compounds that may modulate cysteine oxidation.
Materials:
-
HeLa cells (or other cell line of interest)
-
96-well black, clear-bottom plates
-
Complete culture medium
-
PBS
-
Serum-free culture medium
-
This compound stock solution
-
Test compounds (e.g., kinase inhibitor library)
-
Positive control (e.g., tert-Butyl hydroperoxide, tBOOH)
-
Negative control (e.g., vehicle, DMSO)
-
Fluorescence plate reader with appropriate filters (Ex/Em: ~394/535 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density to achieve ~90% confluency after 48 hours.
-
Cell Culture: Incubate at 37°C and 5% CO₂.
-
Serum Starvation (Optional): 16 hours prior to the assay, replace the medium with serum-free medium after washing twice with PBS.
-
Compound Treatment: On the day of the assay, wash cells twice with PBS. Add 90 µL of PBS to each well. Add 10 µL of the test compound (at 10x final concentration) and this compound (at 10x final concentration, e.g., 500 µM for a 50 µM final concentration) in PBS containing 1% DMSO. Include positive and negative controls.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set for this compound (e.g., Ex: 394 nm, Em: 535 nm).
Considerations for Optimal Results
-
Cell Type Specificity: The optimal this compound concentration and incubation time may vary between cell lines. It is recommended to perform a titration experiment to determine the best conditions for your specific cells.
-
Cytotoxicity: While this compound is reported to have minimal cytotoxicity, it is good practice to assess cell viability, especially at higher concentrations or longer incubation times.
-
Background Fluorescence: Serum starvation can help reduce background fluorescence. Additionally, ensure the use of appropriate controls to account for any inherent fluorescence from cells or compounds.
-
Photostability: As with any fluorescent probe, minimize exposure to excitation light to prevent photobleaching.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the dynamic role of cysteine oxidation in a variety of cellular contexts.
References
Application Notes and Protocols for CysOx2 Staining in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the use of CysOx2, a fluorogenic probe, for the detection of protein cysteine sulfenic acid modifications in HeLa cells. This protocol is intended for researchers in cell biology, pharmacology, and drug development who are investigating cellular oxidative stress and redox signaling pathways.
Introduction
Cysteine oxidation is a critical post-translational modification involved in a myriad of cellular processes, including signal transduction, enzymatic catalysis, and transcription. Sulfenic acid (SOH) is a highly reactive and transient intermediate in the oxidation of cysteine residues. This compound is a cell-permeable, reaction-based fluorogenic probe that selectively reacts with protein sulfenic acids to yield a fluorescent product, enabling the visualization and quantification of this specific oxidative modification in living and fixed cells. This protocol provides a validated methodology for this compound staining in the human cervical cancer cell line, HeLa.
Experimental Principles
The this compound probe is designed to be non-fluorescent in its native state. Upon entering the cell, it reacts specifically with the electrophilic sulfur atom of a sulfenic acid on a protein. This reaction results in a conformational change in the probe, leading to a significant increase in its fluorescence. The intensity of the fluorescence signal is directly proportional to the level of protein sulfenylation, providing a quantitative measure of this specific type of oxidative stress.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| HeLa Cells | ATCC | CCL-2 | Liquid Nitrogen / 37°C, 5% CO₂ |
| This compound Probe | Varies | Varies | -20°C, protected from light |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 | -20°C |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 | -20°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 | Room Temperature |
| Formaldehyde, 16% (w/v), Methanol-free | Thermo Fisher Scientific | 28908 | 4°C |
| Triton™ X-100 | Sigma-Aldrich | T8787 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 | 4°C, protected from light |
| ProLong™ Gold Antifade Mountant | Thermo Fisher Scientific | P36930 | 4°C |
| Glass coverslips and microscope slides | Varies | Varies | Room Temperature |
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the this compound staining protocol for HeLa cells.
Detailed Staining Protocol
This protocol is optimized for HeLa cells cultured on glass coverslips in 24-well plates. Adjust volumes as needed for different culture vessels.
1. Cell Seeding and Culture a. Sterilize glass coverslips by dipping in 70% ethanol and passing them through a flame, or by autoclaving. Place one sterile coverslip into each well of a 24-well plate. b. Seed HeLa cells onto the coverslips at a density of 5 x 10⁴ cells/well in complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). c. Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment and growth to approximately 70% confluency.
2. Induction of Oxidative Stress (Optional) a. To induce protein sulfenylation, treat the cells with an oxidizing agent. For example, replace the culture medium with fresh medium containing 100 µM hydrogen peroxide (H₂O₂) and incubate for 15-30 minutes. b. Include an untreated control to establish a baseline level of this compound fluorescence.
3. This compound Staining a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light. b. Dilute the this compound stock solution in pre-warmed, serum-free DMEM to a final working concentration of 10-50 µM.[1][2] A final concentration of 10 µM is often sufficient for live-cell imaging.[1][3] c. Remove the culture medium from the wells and wash the cells once with warm PBS. d. Add the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[1]
4. Fixation a. After incubation with this compound, gently remove the staining solution and wash the cells twice with PBS. b. Fix the cells by adding 500 µL of 4% paraformaldehyde (PFA) in PBS to each well. c. Incubate for 15 minutes at room temperature. d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
5. Permeabilization a. Permeabilize the cells by adding 500 µL of 0.25% Triton X-100 in PBS to each well. b. Incubate for 10 minutes at room temperature. c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
6. Nuclear Counterstaining a. Prepare a 1 µg/mL working solution of DAPI in PBS. b. Add 500 µL of the DAPI solution to each well and incubate for 5 minutes at room temperature, protected from light. c. Wash the cells twice with PBS.
7. Mounting a. Using fine-tipped forceps, carefully remove the coverslips from the wells. b. Wick away excess PBS from the edge of the coverslip with a kimwipe. c. Place a small drop of ProLong™ Gold Antifade Mountant onto a clean microscope slide. d. Gently invert the coverslip (cell-side down) onto the drop of mounting medium. e. Avoid introducing air bubbles. f. Allow the mounting medium to cure for at least 24 hours at room temperature in the dark before imaging.
Imaging and Data Analysis
Microscopy
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
For this compound, use an excitation wavelength of approximately 458 nm.
-
For DAPI, use a standard DAPI filter set (e.g., ~358 nm excitation and ~461 nm emission).
Quantitative Analysis
-
Capture images using identical settings (e.g., exposure time, gain) for all experimental conditions.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of this compound in individual cells or across the entire field of view.
-
The fluorescence intensity can be normalized to the cell number (by counting DAPI-stained nuclei) to account for variations in cell density.
Signaling Pathway Context
Caption: this compound detects sulfenic acid modifications on proteins, a key event in redox signaling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient oxidative stress | Optimize the concentration and duration of the oxidizing agent treatment. |
| Low expression of susceptible proteins | Use a positive control cell line known to have high levels of protein sulfenylation. | |
| This compound probe degradation | Store the this compound stock solution properly at -20°C, protected from light. Prepare fresh working solutions. | |
| Incorrect fluorescence filter set | Ensure the microscope's excitation and emission filters are appropriate for this compound (Ex: ~458 nm). | |
| High Background | This compound concentration too high | Titrate the this compound concentration to find the optimal signal-to-noise ratio. |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence. Use fresh fixative solutions. | |
| Inadequate washing | Increase the number and duration of washing steps after this compound incubation and fixation. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure during imaging. Use an antifade mounting medium. |
For more general immunofluorescence troubleshooting, refer to standard protocols and guides.
References
Application Notes and Protocols for CysOx2 in 96-Well Plate Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CysOx2 is a reaction-based, fluorogenic probe designed for the selective detection of protein cysteine sulfenic acid (Cys-SOH), a key post-translational modification involved in redox signaling and oxidative stress.[1][2] This modification is often transient and present at low levels, making its detection challenging. This compound offers a valuable tool for studying cysteine oxidation in live cells due to its excellent cell permeability, rapid reactivity, and high selectivity, with minimal cytotoxicity.[1][2] Its "turn-on" fluorescence upon reacting with sulfenic acid makes it particularly well-suited for high-throughput screening applications in 96-well plate formats.[1] These application notes provide detailed protocols for utilizing this compound in cell-based 96-well plate assays to identify modulators of protein S-sulfenation, a critical aspect of drug discovery and redox biology research.
Mechanism of Action
This compound is based on a phenaline-1,3-dione scaffold. In its native state, the probe exists in an equilibrium between a non-fluorescent enol form and a weakly fluorescent keto form. Upon reaction with the electrophilic sulfur of a cysteine sulfenic acid, the equilibrium shifts towards the fluorescent keto tautomer. This reaction-based mechanism ensures a specific "turn-on" fluorescence signal directly proportional to the level of protein S-sulfenation.
References
Quantifying Protein S-sulfenylation with CysOx2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-sulfenylation is a reversible post-translational modification of cysteine residues, where a thiol group (-SH) is oxidized to a sulfenic acid (-SOH). This modification plays a critical role in cellular signaling, antioxidant responses, and the regulation of protein function. The transient and reactive nature of sulfenic acid, however, makes its detection and quantification challenging. CysOx2 is a cell-permeable, reaction-based fluorogenic probe designed to selectively react with protein sulfenic acids, providing a powerful tool for studying this important modification in living cells. Upon reaction, this compound undergoes a transformation that results in a significant increase in fluorescence, enabling the quantification of protein S-sulfenylation.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in quantifying protein S-sulfenylation, aimed at researchers, scientists, and professionals in drug development.
Principle of this compound-based Detection
This compound is a fluorogenic probe that remains non-fluorescent until it reacts with a sulfenic acid. The probe's design is based on a phenaline-1,3-dione scaffold. The reaction between the nucleophilic C-2 of the probe and the electrophilic sulfur of the sulfenic acid shifts the keto-enol equilibrium of the scaffold, leading to the formation of a stable, fluorescent product.[3] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for the detection of S-sulfenylated proteins.
Core Applications
-
In-gel fluorescence analysis of S-sulfenylated proteins: Visualize and quantify changes in protein S-sulfenylation on a proteome-wide or protein-specific level.
-
High-throughput screening: Adaptable for 96-well plate assays to screen for compounds that modulate protein S-sulfenylation.[2]
-
Live-cell imaging: Due to its cell permeability, this compound can be used to monitor protein S-sulfenylation dynamics in living cells.
-
Chemoproteomic studies: In conjunction with mass spectrometry, this compound can be used to identify specific sites of S-sulfenylation.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | 394 |
| Emission Maximum | 535 |
Table 2: Example Quantitative Data from In-Gel Fluorescence Analysis
| Treatment Group | Relative Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control (Vehicle) | 100 ± 12 | 1.0 |
| H₂O₂ (100 µM) | 450 ± 35 | 4.5 |
| Kinase Inhibitor A (1 µM) | 180 ± 20 | 1.8 |
| Kinase Inhibitor A + H₂O₂ | 620 ± 48 | 6.2 |
Note: The data presented in this table is illustrative and will vary depending on the experimental conditions and cell type.
Experimental Protocols
Protocol 1: In-Gel Fluorescence Analysis of Protein S-sulfenylation in Cultured Cells
This protocol describes the labeling of S-sulfenylated proteins in cultured cells with this compound, followed by visualization using SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
This compound probe (e.g., from MedchemExpress)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Non-reducing SDS-PAGE sample buffer
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
Tris-Glycine-SDS running buffer
-
Fluorescence gel imaging system (e.g., ChemiDoc MP Imaging System)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired stimulus (e.g., H₂O₂, growth factors, kinase inhibitors) for the specified time. Include a vehicle-treated control.
-
-
This compound Labeling:
-
Following treatment, remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing this compound to the cells. A final concentration of 50 µM this compound for 1 hour is a good starting point, but this should be optimized for your cell type and experimental conditions.
-
Incubate the cells at 37°C in the dark.
-
-
Cell Lysis:
-
After incubation with this compound, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
To 20 µg of protein, add non-reducing SDS-PAGE sample buffer. It is critical to use non-reducing sample buffer to preserve the this compound-protein adduct.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
-
In-Gel Fluorescence Imaging:
-
Perform electrophoresis according to standard procedures.
-
After electrophoresis, rinse the gel with deionized water.
-
Image the gel using a fluorescence imaging system with excitation and emission wavelengths appropriate for this compound (Ex: 394 nm, Em: 535 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the entire lane or specific protein bands using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence signal to the total protein loaded (e.g., by Coomassie staining of the same gel).
-
Protocol 2: High-Throughput Screening for Modulators of Protein S-sulfenylation
This protocol adapts the this compound assay for a 96-well plate format, suitable for screening compound libraries.
Materials:
-
96-well clear-bottom black plates
-
This compound probe
-
Cell culture medium and reagents
-
Compound library
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with compounds from the library at the desired concentrations for the appropriate duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
This compound Labeling: Add this compound to each well to a final concentration of 50 µM and incubate for 1 hour at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths set for this compound (Ex: 394 nm, Em: 535 nm).
-
Data Analysis: Normalize the fluorescence readings to cell viability (e.g., using a parallel assay like CellTiter-Glo) and identify "hits" that significantly alter the this compound signal.
Visualizations
Caption: Protein S-sulfenylation Signaling Pathway.
Caption: this compound Experimental Workflow.
Caption: this compound Probe Activation Mechanism.
References
Application Notes and Protocols for Detecting Basal Hydrogen Peroxide Levels with the CysOx2 Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular physiology. While high concentrations are associated with oxidative stress and cellular damage, low, basal levels of H₂O₂ are now recognized as critical second messengers in a variety of cellular signaling pathways.[1] The transient and localized nature of basal H₂O₂, with intracellular concentrations estimated to be in the low nanomolar range (1-10 nM), presents a significant challenge for detection and quantification.[1][2][3]
The CysOx2 workflow offers a sensitive method for the indirect detection of basal H₂O₂ by targeting a specific downstream molecular event: the oxidation of protein cysteine residues to sulfenic acid (-SOH). This compound is a cell-permeable, fluorogenic probe that selectively reacts with protein sulfenic acids, resulting in a "turn-on" fluorescence signal.[4] This allows for the visualization and quantification of H₂O₂-mediated post-translational modifications, providing a proxy for basal H₂O₂ activity. These application notes provide a detailed protocol for utilizing this compound for the sensitive detection of basal protein sulfenylation in live cells.
Principle of Detection
The this compound workflow is based on a two-step process. First, endogenous basal H₂O₂ reacts with susceptible protein cysteine thiols (Cys-SH) to form protein sulfenic acids (Cys-SOH). Second, the this compound probe, a phenaline-1,3-dione derivative, reacts with the electrophilic sulfur of the sulfenic acid. This reaction forms a stable thioether conjugate, which is fluorescent, while the unbound this compound probe is non-fluorescent. The resulting increase in fluorescence intensity is directly proportional to the amount of protein sulfenic acid, thus providing an indirect measure of the upstream H₂O₂ that mediated the oxidation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound probe and the relevant biological context for the detection of basal hydrogen peroxide.
| Parameter | Value | Notes |
| This compound Probe Properties | ||
| Excitation Wavelength (in vitro) | 394 nm | For the this compound-protein adduct. |
| Emission Wavelength (in vitro) | ~450-550 nm | A broad emission peak is observed upon reaction. |
| Excitation Wavelength (in cells) | 458 nm | As used in confocal microscopy. |
| Second-Order Rate Constant | 105 ± 2 M⁻¹s⁻¹ | For the reaction with a small-molecule model of cysteine sulfenic acid. |
| Fluorescence Enhancement | Up to 4-fold | Upon reaction with a model sulfenylated protein (Gpx3). |
| Typical Experimental Conditions | ||
| Live-Cell Imaging Concentration | 10 µM | A typical starting concentration for confocal microscopy. |
| Plate-Based Assay Concentration | 50 µM | For higher throughput screening applications. |
| Incubation Time | 15 - 60 minutes | The optimal time should be determined empirically. |
| Biological Context | ||
| Basal Intracellular H₂O₂ Concentration | 1 - 10 nM | The physiological range in normally metabolizing cells. |
| H₂O₂ Concentration in Oxidative Signaling | Up to 700 nM | For comparison with basal levels. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Basal Protein Sulfenylation using Confocal Microscopy
This protocol is designed for the qualitative and semi-quantitative analysis of basal protein sulfenylation in adherent cells.
Materials:
-
Adherent cells of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glass-bottom imaging dishes or plates
-
Confocal microscope with appropriate filter sets (e.g., 458 nm excitation)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Probe Loading:
-
On the day of the experiment, allow the this compound stock solution to thaw to room temperature.
-
Prepare a fresh working solution of this compound in pre-warmed, serum-free cell culture medium. For basal level detection, a starting concentration of 10 µM is recommended. The optimal concentration may need to be determined empirically for each cell type to maximize signal-to-noise.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells.
-
-
Incubation:
-
Incubate the cells with the this compound probe for 15-60 minutes at 37°C, protected from light. For basal detection, a longer incubation time within this range may be necessary to allow for sufficient signal accumulation. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Imaging:
-
This is a no-wash protocol. Image the cells directly in the this compound-containing medium.
-
Use a confocal microscope equipped with a 458 nm laser for excitation.
-
Capture fluorescence emission over a suitable range (e.g., 480-580 nm).
-
It is critical to use identical imaging settings (laser power, gain, pinhole size) for all experimental conditions to allow for valid comparisons.
-
Include a "probe only" control (cells incubated with this compound without any treatment) to establish the background fluorescence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
-
Subtract the average background fluorescence from the measured intensities.
-
Compare the fluorescence intensity of your experimental samples to the control samples. An increase in fluorescence indicates a higher level of protein sulfenylation.
-
Protocol 2: Plate-Reader Based Assay for Semi-Quantitative Analysis of Basal Protein Sulfenylation
This protocol is suitable for higher-throughput analysis of changes in basal protein sulfenylation in response to various treatments.
Materials:
-
Cells of interest
-
96-well black, clear-bottom tissue culture plates
-
Appropriate cell culture medium
-
PBS, sterile
-
This compound probe
-
DMSO, anhydrous
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a density appropriate for your cell type and experiment duration.
-
-
Cell Treatment (Optional):
-
If investigating the effect of a compound on basal H₂O₂ levels, treat the cells with the compound of interest for the desired duration. Include appropriate vehicle controls.
-
-
Probe Loading:
-
Prepare a 2X working solution of this compound in pre-warmed, serum-free medium. A final concentration of 50 µM is a recommended starting point for this assay format.
-
Add an equal volume of the 2X this compound solution to each well.
-
-
Incubation:
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~394 nm and emission to ~520 nm. The optimal wavelengths may need to be confirmed for your specific instrument.
-
-
Data Analysis:
-
Subtract the fluorescence of blank wells (medium and this compound only) from all readings.
-
Normalize the fluorescence intensity of treated wells to the vehicle control wells.
-
A statistically significant increase in fluorescence suggests that the treatment has elevated the basal level of protein sulfenylation.
-
Visualizations
Signaling Pathway and Detection Mechanism
Caption: Mechanism of this compound-based detection of H₂O₂-mediated cysteine oxidation.
Experimental Workflow for Live-Cell Imaging
Caption: this compound workflow for detecting basal protein sulfenylation in live cells.
References
Preparing CysOx2 Stock Solutions for Cellular and In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CysOx2 is a reaction-based fluorogenic probe designed for the detection of sulfenic acid, a key intermediate in redox signaling and oxidative stress. Its ability to selectively react with protein cysteine sulfenic acids and produce a fluorescent signal makes it a valuable tool in studying protein oxidation in living cells and complex biological systems.[1][2][3] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
The following table summarizes the key quantitative data for preparing and using this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 305.32 g/mol | [4] |
| Primary Solvent | Dimethyl sulfoxide (DMSO), anhydrous | [2] |
| Recommended Stock Concentration | 25 mM - 100 mM in DMSO | |
| Storage Temperature | -20°C | |
| Storage Conditions | Aliquoted in moisture-free conditions, protected from light | |
| Excitation Wavelength | ~394 nm | |
| Emission Wavelength | ~535 nm | |
| Typical Working Concentration | 5 µM - 50 µM in aqueous buffer (e.g., PBS, HEPES) |
Experimental Protocol: Preparation of a 25 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 25 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipette and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound solid powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 25 mM stock solution, weigh out 7.63 mg of this compound (Molecular Weight = 305.32 g/mol ).
-
Dissolve in Anhydrous DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of anhydrous DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.
-
Storage: Store the aliquoted this compound stock solution at -20°C in a moisture-free environment. When stored properly, the stock solution should be stable for several months.
Preparation of Working Solutions:
For most cellular and in vitro experiments, the this compound stock solution is diluted in an aqueous buffer, such as Phosphate-Buffered Saline (PBS) or HEPES buffer, to the final working concentration. For example, to prepare a 50 µM working solution in 1 mL of buffer, add 2 µL of the 25 mM stock solution to 998 µL of the desired buffer. It is important to note that the final concentration of DMSO in the working solution should be kept low (typically less than 1%) to avoid solvent-induced artifacts.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Caption: Workflow for the preparation of this compound stock and working solutions.
Cysteine Sulfenic Acid Detection Pathway
The following diagram illustrates the general mechanism of this compound in detecting protein cysteine sulfenic acid.
Caption: Simplified signaling pathway for this compound-mediated detection of protein sulfenic acid.
References
CysOx2: A Fluorogenic Probe for Elucidating Cysteine Oxidation in Oxidative Stress Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a critical factor in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Cysteine residues in proteins are particularly susceptible to oxidation by ROS, leading to a variety of post-translational modifications. Among these, the formation of sulfenic acid (Cys-SOH) is a pivotal, often reversible, modification that plays a central role in redox signaling.[3][4] Accurately detecting and quantifying protein S-sulfenylation in living cells is therefore crucial for understanding the intricate mechanisms of oxidative stress and for the development of novel therapeutic strategies.
CysOx2 is a reaction-based, fluorogenic probe designed for the specific detection of protein sulfenic acids.[5] This "turn-on" probe exhibits excellent cell permeability, rapid reactivity, and high selectivity, with minimal cytotoxicity, making it an invaluable tool for studying cysteine oxidation in a variety of biological contexts. Upon reaction with a sulfenic acid, the this compound probe undergoes a structural change that results in a significant increase in fluorescence, allowing for the sensitive detection and quantification of this transient oxidative modification. These application notes provide an overview of this compound's properties, detailed protocols for its use in cellular assays, and examples of its application in high-throughput screening and proteomic analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound probe, providing a quick reference for experimental design.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (λex) | 394 nm | |
| Emission Wavelength (λem) | Not specified in search results | |
| Fluorescence Enhancement upon Reaction | Up to 4-fold |
Table 2: Recommended Conditions for Cellular Assays
| Parameter | Recommended Value | Cell Type Example | Reference |
| This compound Concentration | 50 µM | HeLa cells | |
| Incubation Time | 1 hour | HeLa cells | |
| Incubation Temperature | 37 °C | HeLa cells |
Signaling Pathway and Experimental Workflow
Cysteine Oxidation and Redox Signaling
Under conditions of oxidative stress, reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) can oxidize the thiol group of a cysteine residue to sulfenic acid (Cys-SOH). This modification can alter a protein's function, localization, and interaction with other molecules, thereby initiating a signaling cascade. The sulfenic acid is a transient species that can be further oxidized to irreversible sulfinic (Cys-SO₂H) and sulfonic (Cys-SO₃H) acids or be reduced back to a thiol, often through the formation of a disulfide bond with another cysteine or glutathione.
Caption: Cysteine oxidation signaling pathway under oxidative stress.
This compound Experimental Workflow for Cellular S-Sulfenylation Detection
The general workflow for utilizing this compound to detect protein S-sulfenylation in living cells involves cell treatment, probe loading, signal detection, and subsequent analysis such as in-gel fluorescence or mass spectrometry.
Caption: General workflow for detecting cellular S-sulfenylation using this compound.
Experimental Protocols
Protocol 1: High-Throughput Screening for Modulators of Cysteine Oxidation in Live Cells
This protocol is adapted from a study that utilized this compound to screen a kinase inhibitor library for compounds that modulate cellular S-sulfenylation.
Materials:
-
HeLa cells
-
96-well black, clear-bottom tissue culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Compound library (e.g., kinase inhibitors) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader with excitation at ~394 nm
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: The following day, treat the cells with the compounds from the library at the desired final concentration (e.g., 10 µM) for 1 hour at 37 °C. Include appropriate vehicle controls (e.g., DMSO).
-
Probe Loading: Add this compound to each well to a final concentration of 50 µM.
-
Incubation: Incubate the plate for 1 hour at 37 °C, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a plate reader with excitation set to 394 nm.
-
Data Analysis: Normalize the fluorescence intensity of compound-treated wells to the vehicle control wells to determine the relative increase in S-sulfenylation.
Protocol 2: In-Gel Fluorescence Analysis of this compound-Labeled Proteins
This protocol allows for the visualization of proteins that have been labeled with this compound.
Materials:
-
This compound-treated cells (from Protocol 1 or a separate experiment)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Non-reducing SDS-PAGE loading dye
-
4-15% or 4-20% gradient SDS-PAGE gels
-
Tris-Glycine-SDS running buffer
-
Fluorescence gel imaging system (e.g., ChemiDoc MP)
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Dilute 20 µg of protein from each lysate to a final volume of 30 µL in non-reducing SDS-PAGE loading dye. Boil the samples for 5 minutes and then place them on ice.
-
SDS-PAGE: Load the samples onto a gradient SDS-PAGE gel. Run the gel at 80 V for 10 minutes, followed by 120 V for 60 minutes.
-
Gel Imaging: After electrophoresis, rinse the gel with deionized water. Image the gel using a fluorescence imaging system with the appropriate filter for this compound fluorescence.
Protocol 3: Mass Spectrometry Analysis of this compound-Labeled Proteins
This protocol provides a general framework for identifying this compound-labeled proteins and the specific sites of S-sulfenylation using mass spectrometry.
Materials:
-
This compound-labeled protein samples (in-gel or in-solution)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
In-gel: Excise the fluorescent bands of interest from the SDS-PAGE gel (from Protocol 2). Destain, reduce with DTT, alkylate with IAM, and digest with trypsin.
-
In-solution: Reduce the this compound-labeled protein lysate with DTT, alkylate with IAM, and digest with trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database to identify the proteins and the specific cysteine residues that were modified by this compound. The mass of the this compound adduct on the cysteine residue will be used to identify the modification.
Applications and Future Directions
The this compound probe has demonstrated significant utility in the study of oxidative stress. Its application in a high-throughput screen successfully identified a class of GSK3 kinase inhibitors that increase cellular S-sulfenylation, highlighting a potential link between kinase signaling and redox regulation. Proteomic studies using this compound can further elucidate the specific protein targets of oxidative stress and reveal novel regulatory mechanisms.
Future applications of this compound could include:
-
Drug Discovery: Screening for novel compounds that modulate cysteine oxidation for therapeutic benefit.
-
Disease Modeling: Investigating the role of S-sulfenylation in various disease models.
-
Biomarker Discovery: Assessing changes in the cysteine sulfenome as potential biomarkers of oxidative stress-related diseases.
The continued development and application of chemical probes like this compound will undoubtedly provide deeper insights into the complex world of redox biology and its implications for human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CysOx2 Technical Support Center: Troubleshooting Low Fluorescence Signal
Welcome to the technical support center for CysOx2, a fluorogenic probe for detecting protein cysteine oxidation. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with low fluorescence signals in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, reaction-based fluorogenic probe designed to detect sulfenic acid (Cys-SOH), a key intermediate in protein cysteine oxidation.[1][2] The probe itself is weakly fluorescent, but upon reaction with sulfenic acid, it undergoes a chemical modification that results in a significant increase in its fluorescence intensity (a "turn-on" response).[2][3] This allows for the visualization of cysteine oxidation in living cells.[1]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal excitation wavelength for this compound is approximately 394 nm, and the emission maximum is around 535 nm.
Q3: What is the expected fluorescence enhancement of this compound upon reaction?
A3: this compound can exhibit up to a four-fold increase in fluorescence intensity upon reacting with sulfenic acid.
Q4: Is this compound suitable for no-wash live-cell imaging?
A4: Yes, this compound is designed for no-wash live-cell microscopy, allowing for real-time monitoring of cysteine oxidation.
Troubleshooting Guide: Low Fluorescence Signal
This section addresses common issues that can lead to a weak or absent fluorescence signal when using this compound.
Problem: My cells show little to no fluorescence after this compound treatment.
This can be due to a variety of factors, ranging from the experimental setup to the biological state of the cells. Follow this troubleshooting workflow to identify and resolve the issue.
Troubleshooting Workflow
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check_instrument -> sub_instrument [style=dashed, arrowhead=none]; check_probe -> sub_probe [style=dashed, arrowhead=none]; check_protocol -> sub_protocol [style=dashed, arrowhead=none]; check_biology -> sub_biology [style=dashed, arrowhead=none]; } A troubleshooting workflow for low this compound fluorescence.
Verify Instrument Settings
| Parameter | Recommendation | Troubleshooting Steps |
| Excitation Wavelength | ~394 nm | Ensure your microscope's laser line or filter set is as close as possible to the 394 nm excitation maximum. |
| Emission Wavelength | ~535 nm | Use a filter set that captures the emission peak around 535 nm. A standard green fluorescence channel may be suitable. |
| Laser Power/Exposure Time | Varies by instrument | Increase the laser power or exposure time. Be cautious of phototoxicity and photobleaching with excessive light exposure. |
| Detector Gain | Varies by instrument | Increase the detector gain to amplify the signal. Be mindful that this can also increase background noise. |
Check this compound Probe Integrity and Preparation
| Issue | Recommendation | Troubleshooting Steps |
| Improper Storage | Store this compound according to the manufacturer's instructions, typically at -20°C and protected from light. | If the probe has been stored incorrectly or for an extended period, consider using a fresh vial. |
| Incorrect Concentration | The optimal concentration should be determined experimentally. A starting point for cell-based assays is often in the range of 10-50 µM. | Perform a concentration titration to find the optimal signal-to-noise ratio for your specific cell type and experimental conditions. |
| Probe Degradation | Prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Review Experimental Protocol
| Issue | Recommendation | Troubleshooting Steps |
| Insufficient Incubation Time | Incubation times can vary, but a typical duration is 30-60 minutes. | Perform a time-course experiment to determine the optimal incubation time for your cells. |
| Interfering Substances | Components in the cell culture medium or buffer could potentially quench the fluorescence or react with the probe. | Consider performing the incubation in a simplified buffer like PBS or HBSS. However, be aware that this can also stress the cells. |
| Cell Permeability Issues | This compound is reported to be cell-permeable. However, different cell types may have varying permeability. | If you suspect permeability issues, you could try a gentle permeabilization method, but this is generally not required and may disrupt cell health. |
Assess Biological Conditions
The fluorescence signal from this compound is dependent on the presence of sulfenic acid, which is formed under conditions of oxidative stress.
| Issue | Recommendation | Troubleshooting Steps |
| Low Basal Cysteine Oxidation | Many cell lines under standard culture conditions may have low levels of basal oxidative stress. | |
| Induce Oxidative Stress (Positive Control) | Treat cells with a known inducer of reactive oxygen species (ROS) to increase cysteine oxidation. | A common method is to treat cells with a low concentration of hydrogen peroxide (H₂O₂) or glucose oxidase (GOX). This will help confirm that the probe and your detection system are working correctly. |
| Cell Health | Unhealthy or dying cells may not exhibit the expected signaling pathways leading to cysteine oxidation. | Ensure your cells are healthy and within a suitable passage number. Check for signs of stress or death before and during the experiment. |
This compound Signaling Pathway and Mechanism
To effectively troubleshoot, it is helpful to understand the mechanism of this compound.
Experimental Protocol: In-Gel Fluorescence Analysis of this compound-Labeled Proteins
This protocol, adapted from the literature, can be used to verify that this compound is labeling proteins in your cell lysate.
-
Cell Lysis : After treating cells with this compound, lyse the cells in a suitable buffer.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
Sample Preparation : Dilute 20 µg of protein from each sample in non-reducing SDS-PAGE loading dye. Boil the samples for 5 minutes.
-
SDS-PAGE : Run the samples on a polyacrylamide gel (e.g., 4-20% gradient gel).
-
In-Gel Fluorescence Imaging : After electrophoresis, rinse the gel with deionized water and image it using a gel documentation system capable of detecting the this compound fluorescence (excitation ~394 nm, emission ~535 nm).
A strong fluorescent signal in the gel from oxidant-treated cells compared to control cells would confirm that the probe is reacting with proteins as expected.
By systematically working through these troubleshooting steps, you should be able to identify the cause of low fluorescence signals and optimize your experiments for successful detection of cysteine oxidation with this compound.
References
CysOx2 photostability and preventing photobleaching.
Welcome to the technical support center for CysOx2, a fluorogenic probe for detecting protein cysteine sulfenylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a cell-permeable, reaction-based fluorogenic probe designed to detect sulfenic acid, a form of cysteine oxidation, in living cells. It is non-fluorescent on its own but becomes fluorescent upon reacting with sulfenic acid, making it a "turn-on" probe for studying redox signaling and oxidative stress.
Q2: What are the excitation and emission wavelengths of the this compound fluorescent product?
A2: The fluorescent adduct formed by the reaction of this compound with sulfenic acid has an excitation maximum of approximately 394 nm and an emission maximum of around 535 nm.[1]
Q3: Is the this compound probe itself fluorescent?
A3: No, this compound is essentially non-fluorescent. It exhibits a significant increase in fluorescence only after it has reacted with its target, cysteine sulfenic acid.[2] This property minimizes background signal from unreacted probes.
Q4: How does the signal from this compound compare to other common fluorophores?
A4: The fluorescent product of the this compound reaction is known to have a relatively low quantum yield. This means it produces a dimmer signal compared to bright fluorophores like fluorescein or BODIPY dyes.[2] Careful optimization of imaging conditions is therefore crucial.
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
Potential Cause 1: Low levels of cysteine sulfenylation in the sample.
-
Troubleshooting Steps:
-
Include a positive control. Treat a parallel sample with a known oxidizing agent (e.g., a low concentration of hydrogen peroxide, H₂O₂) to induce cysteine sulfenylation and confirm that the probe and detection system are working correctly.
-
Ensure your experimental conditions are conducive to the biological process you are studying that is expected to produce cysteine sulfenylation.
-
Potential Cause 2: Suboptimal probe concentration or incubation time.
-
Troubleshooting Steps:
Potential Cause 3: Incorrect microscope filter sets.
-
Troubleshooting Steps:
-
Ensure you are using a filter cube that is appropriate for the excitation and emission spectra of the this compound-adduct (Ex/Em: ~394/535 nm). A DAPI or similar UV-range excitation filter combined with a green emission filter is often a suitable starting point.
-
Issue 2: Rapid Decrease in Fluorescent Signal (Apparent Photobleaching)
While specific photostability data for the this compound-adduct is not extensively published, the low quantum yield suggests that maximizing photon collection while minimizing exposure is critical. Signal loss can be due to photobleaching or other factors.
Potential Cause 1: Photobleaching of the fluorescent product.
-
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides a detectable signal. Employ neutral density (ND) filters to attenuate the illumination.
-
Minimize Exposure Time: Use the shortest camera exposure time that yields an adequate signal-to-noise ratio.
-
Use Sensitive Detectors: Employ a high-sensitivity camera (e.g., sCMOS or EMCCD) to maximize the detection of the emitted photons, allowing for lower excitation light levels.
-
Image only when necessary: Avoid prolonged, continuous exposure of the sample to the excitation light. Use the shutter to block the light path when not actively acquiring an image.
-
Consider Anti-fade Reagents: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent to help preserve the fluorescent signal.
-
Potential Cause 2: Instability of the sulfenic acid modification.
-
Troubleshooting Steps:
-
Sulfenic acids can be transient. Be aware that the signal may decrease over time due to the natural biological reduction of the sulfenic acid back to a thiol, rather than photobleaching. Time-course experiments should be designed to capture the signal at the optimal time point.
-
Issue 3: High Background Signal
Potential Cause 1: Autofluorescence from cells or media.
-
Troubleshooting Steps:
-
Image a control sample of cells that have not been treated with this compound using the same imaging parameters to assess the level of endogenous autofluorescence.
-
Use phenol red-free imaging media, as phenol red can contribute to background fluorescence.
-
Potential Cause 2: Non-specific reactions.
-
Troubleshooting Steps:
-
While this compound is designed for high selectivity, ensure that the observed signal is dependent on the expected biological process. Use appropriate negative controls, such as treating cells with a reducing agent or using a genetic model where the target protein is absent or mutated.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~394 nm | |
| Emission Wavelength (λem) | ~535 nm | |
| Probe Type | Reaction-based, "turn-on" | |
| Quantum Yield of Product | Low (0.9–2.4%) | |
| Typical Cellular Concentration | 10-50 µM | |
| Typical Incubation Time | 1 hour |
Experimental Protocols
Protocol: Detection of Protein Cysteine Sulfenylation in Live Cells
-
Cell Culture: Plate cells on an appropriate imaging dish or plate and grow to the desired confluency.
-
Experimental Treatment: Treat cells with your experimental compound or stimulus to induce protein sulfenylation. Include appropriate positive and negative controls.
-
Probe Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 10-50 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation: Incubate the cells for a defined period (e.g., 1 hour) at 37°C, protected from light.
-
Imaging:
-
(Optional) Wash the cells with pre-warmed buffer or medium to remove excess probe. This compound is often used in no-wash protocols.
-
Image the cells using a fluorescence microscope equipped with filters appropriate for the this compound-adduct (Ex: ~394 nm, Em: ~535 nm).
-
Use imaging settings optimized to minimize photobleaching (see Troubleshooting Issue 2).
-
-
Data Analysis: Quantify the fluorescence intensity per cell or region of interest. Normalize the signal to an appropriate control.
Visualizations
Caption: General experimental workflow for using the this compound probe.
Caption: "Turn-on" fluorescence mechanism of the this compound probe.
References
Technical Support Center: Assessing CysOx2 Cytotoxicity in Long-Term Studies
Welcome to the technical support center for assessing the long-term cytotoxicity of CysOx2, a hypothetical cysteine oxidase inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of long-term cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and how might it induce long-term cytotoxicity?
A1: this compound is a hypothetical inhibitor of cysteine oxidase, an enzyme crucial for cysteine metabolism. By inhibiting this enzyme, this compound may lead to an accumulation of intracellular cysteine, which can undergo auto-oxidation and generate reactive oxygen species (ROS). This sustained increase in ROS can induce oxidative stress, leading to cellular damage and, over time, cytotoxicity. Long-term exposure to this compound may therefore result in chronic oxidative stress, impacting cell viability and function.
Q2: Which cell lines are most suitable for long-term this compound cytotoxicity studies?
A2: The choice of cell line is critical and depends on the research context. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa, A549, or HepG2 are suitable. However, for more specific investigations, it is recommended to use cell lines relevant to the intended therapeutic area. For example, if this compound is being investigated for neuroprotective effects, neuronal cell lines like SH-SY5Y would be more appropriate. It is also important to consider the endogenous expression levels of cysteine oxidase in the chosen cell line.
Q3: What are the key assays for assessing long-term cytotoxicity of an oxidative stress-inducing compound like this compound?
A3: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's long-term cytotoxic effects. Key assays include:
-
Cell Viability Assays: MTT, MTS, or CellTiter-Glo® assays to measure metabolic activity.[1][2]
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cells.
-
Caspase Activity Assays: Measurement of caspase-3/7 activity to quantify apoptosis.[3]
-
ROS Detection Assays: Using probes like DCFDA to measure intracellular ROS levels.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term cytotoxicity studies of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| This compound-LT-01 | High well-to-well variability in viability assays. | 1. Inconsistent cell seeding. 2. "Edge effects" in multi-well plates due to evaporation. 3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and practice consistent pipetting techniques. |
| This compound-LT-02 | No dose-dependent decrease in cell viability. | 1. Cell line may be resistant to this compound. 2. Insufficient incubation time for cytotoxic effects to manifest. 3. The chosen viability assay is not sensitive enough. | 1. Verify that the cell line expresses cysteine oxidase. 2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours). 3. Consider using a more sensitive assay, such as an ATP-based luminescent assay. |
| This compound-LT-03 | Precipitate formation upon adding this compound to the culture medium. | 1. Poor solubility of this compound in aqueous media. 2. The final solvent concentration (e.g., DMSO) is too high. | 1. Dissolve this compound in a small amount of an appropriate solvent before diluting in culture medium. 2. Ensure the final solvent concentration is non-toxic (typically <0.5%) and consistent across all wells. |
| This compound-LT-04 | Inconsistent results between different cytotoxicity assays (e.g., MTT vs. Annexin V). | 1. Different assays measure different cellular events (metabolic activity vs. membrane integrity). 2. This compound may interfere with the assay chemistry. | 1. This is expected to some extent. A comprehensive picture requires multiple endpoints. 2. Run a cell-free control with this compound and the assay reagents to check for direct interference. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired long-term duration (e.g., 72 or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometry tubes
-
This compound treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired duration.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.
Intracellular ROS Detection Assay
This assay measures the level of reactive oxygen species within the cells.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA)
-
This compound treated and control cells
-
PBS or HBSS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with PBS or HBSS.
-
Load the cells with DCF-DA solution and incubate at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Signaling Pathways and Experimental Workflows
Oxidative Stress-Induced Cytotoxicity Pathway
This compound, by inhibiting cysteine oxidase, is hypothesized to increase intracellular cysteine levels. This leads to the generation of reactive oxygen species (ROS), causing oxidative stress. This stress can activate downstream signaling cascades like the MAPK pathway, ultimately leading to apoptosis.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Nrf2 Antioxidant Response Pathway
Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus and activates the expression of antioxidant genes, providing a cellular defense mechanism.
Caption: Nrf2-mediated antioxidant response to oxidative stress.
Experimental Workflow for Long-Term Cytotoxicity Assessment
A logical workflow is essential for systematically assessing the long-term effects of this compound.
References
CysOx2 Technical Support Center: Enhancing Signal-to-Noise in Protein Sulfenylation Studies
Welcome to the technical support center for CysOx2, a next-generation fluorogenic probe designed for the sensitive and specific detection of protein S-sulfenylation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize experimental workflows and improve the signal-to-noise ratio in their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the signal-to-noise ratio?
A1: this compound is a reaction-based, 'turn-on' fluorescent probe specifically designed to detect protein sulfenic acid (Cys-SOH), a key oxidative post-translational modification.[1][2][3] It improves the signal-to-noise ratio through its fluorogenic properties; it is minimally fluorescent on its own but exhibits a significant increase in fluorescence upon selective reaction with sulfenic acid.[1][2] This "turn-on" mechanism minimizes background fluorescence, leading to a clearer signal. This compound demonstrates up to a four-fold increase in fluorescence enhancement upon reacting with its target.
Q2: What are the excitation and emission wavelengths for this compound?
A2: The optimal excitation and emission wavelengths for this compound are approximately 394 nm and 535 nm, respectively.
Q3: Is this compound cell-permeable?
A3: Yes, this compound is designed to be cell-permeable, making it suitable for detecting protein sulfenylation in living cells.
Q4: How does this compound compare to other sulfenic acid probes like dimedone-based probes?
A4: While dimedone-based probes are widely used, they can have limitations such as poor cell permeability and slower reaction rates. This compound offers advantages including excellent cell permeability, rapid reactivity, and a "turn-on" fluorescence mechanism that enhances the signal-to-noise ratio.
Q5: Can this compound be used in high-throughput screening?
A5: Yes, this compound has been successfully adapted for use in cell-based 96-well plate assays, making it a valuable tool for high-throughput screening of compounds that may modulate protein S-sulfenylation.
Troubleshooting Guides
This section addresses common issues that may arise during experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence from cell culture media or plates. 2. Non-specific binding of the probe. 3. Suboptimal probe concentration. | 1. Use phenol red-free media for imaging experiments. For plate-based assays, use black opaque microplates to reduce background and crosstalk. 2. Ensure proper washing steps after probe incubation. 3. Optimize the this compound concentration; start with a titration experiment to find the lowest effective concentration. |
| Weak or No Signal | 1. Low levels of protein sulfenylation in the sample. 2. Inactive probe. 3. Insufficient incubation time. 4. Photobleaching. | 1. Include a positive control, such as treating cells with a known oxidative stress inducer (e.g., H₂O₂ or glucose oxidase) to validate the experimental setup. 2. Store this compound according to the manufacturer's instructions, protected from light. 3. Optimize the incubation time to allow for sufficient reaction between this compound and sulfenylated proteins. 4. Minimize exposure of the probe and labeled samples to light. Use appropriate filters and minimize illumination time during microscopy. |
| Cell Toxicity | 1. High probe concentration. 2. Prolonged incubation. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentration of this compound for your specific cell line. 2. Reduce the incubation time to the minimum required to obtain a sufficient signal. |
| Inconsistent Results | 1. Variability in cell culture conditions. 2. Inconsistent probe preparation. 3. Variations in experimental timing. | 1. Maintain consistent cell seeding density, passage number, and growth conditions. 2. Prepare fresh this compound working solutions for each experiment from a concentrated stock. 3. Ensure that incubation times and other timed steps are kept consistent across all samples and experiments. |
Experimental Protocols & Data
This compound Performance Data
| Parameter | This compound | CysOx1 | Reference |
| Excitation Wavelength | 394 nm | 357 nm | |
| Emission Wavelength | ~535 nm | ~535 nm | |
| Fluorescence Enhancement | Up to 4-fold | Lower than this compound | |
| Cell Permeability | Yes | Yes |
Key Experimental Methodologies
1. In-Gel Fluorescence Analysis of this compound-Labeled Proteins
This protocol is used to visualize globally sulfenylated proteins in cell lysates.
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Cell Treatment: Incubate cells with the desired concentration of this compound and any experimental treatments (e.g., oxidative stress inducers).
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Lysis: Prepare cell lysates in a suitable lysis buffer. A non-reducing loading dye should be used for SDS-PAGE.
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SDS-PAGE: Separate 20 µg of protein lysate on a 4-15% or 4-20% gradient gel.
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Imaging: After electrophoresis, rinse the gel with deionized water and image using a gel documentation system with appropriate filters for this compound fluorescence.
2. Live-Cell Imaging with this compound
This method allows for the real-time detection of protein sulfenylation in living cells.
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Cell Seeding: Plate cells in a suitable imaging dish or plate.
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Treatment: Treat cells with this compound (e.g., 10 µM) and any other compounds of interest.
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Imaging: Acquire fluorescent images at different time points using a confocal microscope with a 458 nm laser for excitation.
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Analysis: Quantify the average pixel intensity to measure changes in fluorescence over time.
3. Multi-Well Plate Assay for High-Throughput Screening
This protocol is suitable for screening libraries of compounds for their effect on protein sulfenylation.
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Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
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Treatment: Treat cells with the compound library at the desired concentration, followed by the addition of this compound (e.g., 50 µM).
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Incubation: Incubate for a specified time (e.g., 1 hour) at 37°C.
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Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters.
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Analysis: Calculate the relative fluorescence intensity compared to vehicle-treated control cells.
Visualized Workflows and Pathways
Caption: A generalized workflow for experiments utilizing the this compound probe.
Caption: A decision tree for troubleshooting experiments with weak this compound signal.
Caption: The reaction mechanism of this compound with protein sulfenic acid.
References
Technical Support Center: Cysteine Oxidation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CysOx probes to detect protein sulfenylation.
Frequently Asked Questions (FAQs)
Q1: What are CysOx1 and CysOx2, and what do they detect?
CysOx1 and this compound are reaction-based, fluorogenic probes designed to detect protein cysteine sulfenic acid (S-SOH), a specific oxidative post-translational modification.[1][2][3] These probes react with the electrophilic sulfur of sulfenic acid, leading to a "turn-on" fluorescence signal.[3]
Q2: I am observing a weaker signal with this compound compared to CysOx1. Isn't this compound supposed to be the brighter probe?
Your observation is correct; published studies indicate that this compound generally exhibits a larger fluorescence enhancement (up to fourfold) compared to CysOx1 upon reacting with sulfenic acid.[3] If you are experiencing a weaker signal with this compound, it is likely due to experimental factors rather than the intrinsic properties of the probe. Potential causes could include suboptimal excitation/emission settings, probe degradation, or issues with your experimental protocol. Please refer to the troubleshooting section for a detailed guide.
Q3: What are the optimal excitation and emission wavelengths for CysOx1 and this compound?
The spectral properties of CysOx probes can shift upon binding to proteins. For isolated Gpx3-CysOx adducts, the following wavelengths have been reported:
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CysOx1: Excitation at 357 nm.
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This compound: Excitation at 394 nm.
It is crucial to ensure that your imaging system's filters are appropriate for these wavelengths.
Q4: Can CysOx probes be used for in-gel fluorescence and live-cell imaging?
Yes, CysOx probes have been successfully used for both in-gel fluorescence analysis of cell lysates and for imaging protein S-sulfenylation in living cells.
Q5: Are there alternative methods to detect cysteine oxidation?
Yes, several other methods are available, each with its own advantages and specificities. Mass spectrometry-based approaches are powerful for identifying and quantifying specific sites of oxidation. These include techniques like Oxidative Isotope-Coded Affinity Tags (OxICAT) and various "tag-switch" methods that use reagents like iodoacetamide or dimedone-based probes to label different oxidized forms of cysteine.
Troubleshooting Guide for Weak CysOx Signal
A weak or absent signal is a common issue in experiments aiming to detect low-abundance protein modifications. The following table outlines potential causes and solutions for weak CysOx probe signals.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low Abundance of Target Protein/Modification: The expression of your protein of interest or the extent of its sulfenylation may be very low under your experimental conditions. | • Increase the amount of protein loaded on the gel.• Consider enriching your target protein via immunoprecipitation before gel electrophoresis.• Use appropriate positive controls (e.g., a sample treated with an oxidizing agent like H₂O₂) to confirm that the detection system is working. |
| Inefficient Protein Extraction: The protein of interest may not be efficiently solubilized by the lysis buffer. | • Use a lysis buffer optimized for the subcellular localization of your target protein (e.g., specific buffers for nuclear or membrane proteins).• Ensure the lysis buffer contains protease inhibitors to prevent protein degradation. | |
| Suboptimal Probe Concentration or Incubation: The concentration of the CysOx probe may be too low, or the incubation time too short for sufficient labeling. | • Titrate the CysOx probe to determine the optimal concentration for your specific application.• Increase the incubation time of the probe with your sample. | |
| Probe Inactivity: The CysOx probe may have degraded due to improper storage or handling. | • Store probes according to the manufacturer's instructions, protected from light.• Test the probe's activity with a positive control. | |
| Incorrect Imaging Settings: The excitation and/or emission wavelengths used may not be optimal for the CysOx probe. | • Verify the filter sets on your imaging system are appropriate for CysOx1 (Ex: 357 nm) or this compound (Ex: 394 nm).• Increase the exposure time during image acquisition. | |
| Inefficient Gel-to-Membrane Transfer (for post-transfer probing): If probing after transfer to a membrane, the protein of interest may not have transferred efficiently. | • Confirm successful transfer using a reversible stain like Ponceau S.• For low molecular weight proteins, consider using a membrane with a smaller pore size (0.22 µm) and optimize transfer times. |
Key Experimental Parameters
The following table summarizes key quantitative data for the use of CysOx probes based on published literature.
| Parameter | CysOx1 | This compound |
| Excitation Wavelength | 357 nm | 394 nm |
| Typical Concentration (in vitro) | 1 mM | 1 mM |
| Typical Concentration (live cells) | 50 µM | 50 µM |
| Fluorescence Enhancement | Lower | Higher (up to 4x) |
Data synthesized from references.
Experimental Protocols
Protocol: In-Gel Fluorescence Detection of Protein S-Sulfenylation
This protocol provides a general workflow for labeling sulfenylated proteins in cell lysates with CysOx probes and detecting the signal by in-gel fluorescence.
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Sample Preparation:
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Lyse cells in a suitable buffer containing protease inhibitors. Keep samples on ice to minimize protein degradation.
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Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
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CysOx Probe Labeling:
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In separate tubes, dilute your protein lysates to the desired final concentration.
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Add CysOx1 or this compound probe to a final concentration of 1 mM.
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Incubate for 1 hour at room temperature, protected from light.
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SDS-PAGE and In-Gel Fluorescence Imaging:
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Add non-reducing SDS-PAGE loading buffer to the labeled lysates and boil for 5 minutes.
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Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel).
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Perform electrophoresis until the dye front reaches the bottom of the gel.
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Carefully remove the gel from the cassette and rinse with deionized water.
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Image the gel using a fluorescent gel imager equipped with the appropriate filters for CysOx1 or this compound.
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Visualizations
Signaling Pathway: Protein Cysteine Oxidation
Caption: Simplified pathway of CysOx probe detection of sulfenic acid.
Experimental Workflow: In-Gel CysOx Staining
Caption: Experimental workflow for in-gel detection of protein sulfenylation.
Troubleshooting Logic: Weak CysOx Signal
Caption: Troubleshooting decision tree for weak CysOx signals.
References
Best practices for handling and storing CysOx2.
Technical Support Center: CysOx2
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the best practices for handling and storing this compound to ensure experimental success and product integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cause of degradation?
This compound is the disulfide-linked dimer of cysteine (cystine). The primary cause of its degradation is the disruption of the disulfide bond through reduction or further oxidation of the sulfur atoms under suboptimal conditions. The thiol groups in cysteine are highly reactive and susceptible to oxidation, which can lead to the formation of disulfide bonds to create this compound.[1][2][3] However, improper handling can lead to unwanted side reactions.
Q2: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid (lyophilized) this compound should be stored at -20°C or, for maximal stability, at -80°C.[2][4] The container should be tightly sealed, protected from light by using an amber vial or wrapping it in foil, and the headspace should be purged with an inert gas like argon or nitrogen to displace oxygen and moisture. Storing the compound in a desiccated environment is also crucial.
Q3: How should I store solutions of this compound?
Solutions of this compound are significantly less stable than the solid form and should ideally be prepared fresh for each experiment. If short-term storage is unavoidable, store single-use aliquots at -80°C for no more than a week. Avoid repeated freeze-thaw cycles as this can accelerate degradation. The solvent used should be deoxygenated (degassed) prior to use.
Q4: How can I tell if my this compound sample has degraded?
While definitive assessment requires analytical methods like Mass Spectrometry, NMR, or HPLC to identify degradation products, some visual cues may suggest degradation. These can include a change in color or the appearance of particulate matter in solutions. However, these changes can be subtle. For robust experimental results, analytical validation of compound integrity is recommended if degradation is suspected.
Q5: What factors can compromise the stability of this compound during an experiment?
Several factors can affect the stability of this compound in an experimental setting:
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Presence of Reducing Agents : Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) will readily reduce the disulfide bond of this compound, breaking it down into cysteine monomers.
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pH : The stability of the disulfide bond can be pH-dependent. Highly alkaline or acidic conditions can promote degradation pathways. It is generally recommended to maintain a neutral or slightly acidic pH unless experimental conditions require otherwise.
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Presence of Metal Ions : Certain transition metal ions can catalyze oxidation or reduction reactions. Using high-purity, metal-free buffers and solvents is advisable.
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Exposure to Oxygen and Light : Prolonged exposure to atmospheric oxygen and UV light can promote unwanted side reactions. It is best to handle solutions under subdued light and an inert atmosphere where possible.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems you may encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Experimental Activity | Degradation of this compound: The disulfide bond may have been compromised due to improper storage or handling. | • Confirm the integrity of your this compound stock using an analytical method (e.g., LC-MS). • Always prepare solutions fresh from solid stock. • Ensure proper storage conditions (-80°C, inert atmosphere, protected from light). |
| Presence of Competing Reagents: Reducing agents in your buffer (e.g., DTT, BME) are reducing the this compound. | • Remove reducing agents from your reaction buffers. This can be done via dialysis, desalting columns, or buffer exchange. | |
| Inconsistent Results Between Experiments | Repeated Freeze-Thaw Cycles: Aliquots of this compound solution are being thawed and refrozen multiple times. | • Prepare single-use aliquots to minimize freeze-thaw cycles. • If using a stock solution over a day, keep it on ice and protected from light. |
| Solvent/Buffer Contamination: Dissolved oxygen or metal ions in the solvent are promoting degradation. | • Use high-purity, deoxygenated (degassed) solvents and buffers for preparing this compound solutions. • Consider adding a chelating agent like EDTA to sequester catalytic metal ions. | |
| Precipitate Forms in this compound Solution | Poor Solubility or Aggregation: The concentration of this compound may be too high for the chosen solvent, or degradation products may be precipitating. | • Try preparing a more dilute solution. • Ensure the buffer composition and pH are optimal for this compound stability. • Briefly sonicate the solution to aid dissolution, but avoid excessive heating. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form (Long-Term) | Solution (Short-Term) | Rationale |
| Temperature | -80°C (Optimal) or -20°C (Acceptable) | -80°C (Single-use aliquots) | Lower temperatures slow the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, a key driver of unwanted side reactions. |
| Light Exposure | Store in dark (Amber Vials / Foil) | Store in dark (Amber Vials / Foil) | Protects against light-catalyzed degradation. |
| Container | Tightly sealed vial with secure cap | Tightly sealed, low-protein-binding tubes | Prevents exposure to moisture and atmospheric contaminants. |
| Freeze-Thaw | N/A | Avoid; use single-use aliquots | Repeated temperature fluctuations can cause protein/molecule degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the recommended procedure for preparing a this compound solution for a typical experiment, minimizing the risk of degradation.
Materials:
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Solid, lyophilized this compound
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High-purity, deoxygenated buffer (e.g., phosphate or HEPES buffer, pH 6.5-7.5)
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Inert gas source (Argon or Nitrogen)
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Gas-tight syringe
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Oven-dried glassware or sterile, RNase/DNase-free plasticware
Procedure:
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Equilibrate this compound: Allow the vial of solid this compound to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.
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Prepare Solvent: Ensure your chosen buffer has been thoroughly deoxygenated by sparging with argon or nitrogen for at least 30 minutes.
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Weigh this compound: In a controlled environment with minimal air exposure (ideally under a gentle stream of inert gas), weigh the required amount of this compound powder.
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Dissolution: Add the deoxygenated buffer to the solid this compound. Mix gently by vortexing or pipetting until fully dissolved. Avoid vigorous shaking, which can introduce oxygen.
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Inert Gas Purge: Once dissolved, gently purge the headspace of the solution's container with argon or nitrogen before sealing.
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Usage: Use the solution immediately for the best results. If temporary storage is needed, place the sealed container on ice, protected from light.
Protocol 2: Assessing this compound Integrity via HPLC
This protocol provides a general method to check the purity of a this compound sample.
Methodology:
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Sample Preparation: Prepare a 1 mg/mL solution of this compound using the method described in Protocol 1. Use a mobile phase-compatible solvent.
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HPLC System: Use a reverse-phase C18 column.
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Mobile Phase:
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Solvent A: Water with 0.1% Formic Acid
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Solvent B: Acetonitrile with 0.1% Formic Acid
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Gradient: Run a linear gradient from 5% Solvent B to 95% Solvent B over 20 minutes.
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Detection: Monitor the elution profile at 220 nm and 280 nm.
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Analysis: A pure sample of this compound should yield a single major peak. The presence of significant additional peaks, particularly at earlier retention times, may indicate the presence of the reduced cysteine monomer or other degradation products. Compare the chromatogram to a reference standard if available.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Potential degradation pathways for this compound.
References
Adjusting CysOx2 protocol for different experimental conditions.
Welcome to the technical support center for the CysOx2 protocol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting the this compound protocol for different experimental conditions and to offer solutions for common issues encountered during its application.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound probe?
A1: this compound is a fluorogenic probe designed to detect cysteine sulfenic acid (SOH), a specific oxidized form of the amino acid cysteine in proteins. The probe is cell-permeable and reacts selectively with sulfenic acid. This reaction leads to a "turn-on" fluorescence response, where the probe's fluorescence intensity increases significantly upon binding to its target. This allows for the visualization and quantification of protein cysteine sulfenation in living cells and other biological samples.[1][2]
Q2: What are the excitation and emission wavelengths for this compound?
A2: The optimal excitation and emission wavelengths for this compound are approximately 394 nm and 535 nm, respectively.[1] However, for live-cell imaging using confocal microscopy, an excitation wavelength of 458 nm has been successfully used.[1] It is always recommended to confirm the optimal settings for your specific instrument.
Q3: What is a typical starting concentration for the this compound probe in cell-based assays?
A3: For live-cell imaging, a starting concentration of 10 µM this compound is commonly used.[1] For 96-well plate-based assays, a higher concentration of 50 µM has been reported to be effective. Optimization of the probe concentration is recommended for each cell type and experimental condition to achieve the best signal-to-noise ratio.
Q4: How long should I incubate the cells with the this compound probe?
A4: Incubation times can vary depending on the experimental goals. For detecting basal levels of sulfenation or oxidant-induced changes, incubation times ranging from 15 to 60 minutes are typical. For screening applications, a 1-hour incubation at 37°C has been successfully used.
Q5: Is this compound compatible with in-gel fluorescence analysis?
A5: Yes, this compound can be used for in-gel fluorescence analysis to visualize sulfenated proteins in cell lysates. This allows for the assessment of global changes in protein sulfenation across the proteome.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | 1. Low level of cysteine sulfenation: The biological system may have very low basal levels of protein sulfenation. 2. Suboptimal probe concentration: The concentration of this compound may be too low for detection. 3. Incorrect filter sets/instrument settings: The excitation and emission wavelengths may not be optimal for this compound. 4. Probe degradation: Improper storage or handling of the this compound probe can lead to its degradation. | 1. Include a positive control: Treat cells with a known inducer of oxidative stress, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBOOH), to validate the assay. 2. Optimize probe concentration: Perform a dose-response experiment with varying concentrations of this compound to determine the optimal concentration for your specific cell type and experimental setup. 3. Verify instrument settings: Ensure that the excitation and emission wavelengths are set correctly for this compound (Ex: ~394 nm, Em: ~535 nm). 4. Proper probe handling: Store the this compound probe as recommended by the manufacturer, protected from light and moisture. Prepare fresh working solutions for each experiment. |
| High Background Fluorescence | 1. Autofluorescence: Cells or media components may exhibit natural fluorescence at the wavelengths used for this compound. 2. Excess probe concentration: Using a this compound concentration that is too high can lead to non-specific signal. 3. Light scattering: Debris or precipitates in the sample can scatter light and increase background. | 1. Include an unstained control: Image cells that have not been treated with this compound to determine the level of autofluorescence. 2. Titrate the probe concentration: Reduce the concentration of this compound to the lowest level that still provides a detectable specific signal. 3. Ensure sample clarity: Centrifuge samples to remove any precipitates and ensure that the imaging medium is clear. |
| Inconsistent Results | 1. Variability in cell health or density: Differences in cell confluence or viability between experiments can affect the results. 2. Inconsistent incubation times: Variations in the incubation time with the this compound probe or other treatments can lead to inconsistent data. 3. Pipetting errors: Inaccurate pipetting can lead to variations in reagent concentrations. | 1. Standardize cell culture conditions: Ensure that cells are seeded at the same density and are in a similar growth phase for all experiments. 2. Maintain consistent timing: Use a timer to ensure consistent incubation periods for all samples and experiments. 3. Use calibrated pipettes: Ensure that all pipettes are properly calibrated and use careful pipetting techniques. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cysteine Sulfenation in HeLa Cells
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Cell Seeding: Seed HeLa cells on glass-bottom dishes or plates suitable for microscopy. Allow cells to adhere and reach the desired confluency (e.g., 70-80%).
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Cell Treatment (Optional): If investigating the effect of a specific treatment, incubate the cells with your compound of interest for the desired time.
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Probe Loading: Prepare a 10 µM working solution of this compound in an appropriate buffer (e.g., PBS or serum-free medium).
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Incubation: Remove the cell culture medium, wash the cells once with PBS, and then add the this compound working solution to the cells. Incubate for 15-60 minutes at 37°C, protected from light.
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Imaging: Image the cells directly without washing, using a confocal microscope with appropriate filter sets for this compound (e.g., Ex: 458 nm). Acquire images from multiple fields of view for each condition.
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Data Analysis: Quantify the mean fluorescence intensity of the cells using image analysis software.
Protocol 2: In-Gel Fluorescence Analysis of Protein Sulfenation
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Cell Lysis: After treatment and incubation with this compound, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
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Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with non-reducing SDS-PAGE loading buffer.
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SDS-PAGE: Separate the proteins on a polyacrylamide gel.
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In-Gel Imaging: Image the gel using a fluorescence imaging system with the appropriate excitation and emission settings for this compound.
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Coomassie Staining: After fluorescence imaging, the gel can be stained with Coomassie Blue to visualize the total protein loading.
Quantitative Data Summary
Table 1: Recommended this compound Protocol Parameters for Different Applications
| Application | Sample Type | This compound Concentration | Incubation Time | Buffer/Medium |
| Live-Cell Imaging | Adherent Cells (e.g., HeLa) | 10 µM | 15-60 min | PBS or Serum-Free Medium |
| 96-Well Plate Screening | Adherent Cells (e.g., HeLa) | 50 µM | 1 hour | PBS |
| In-Gel Fluorescence | Cell Lysates | N/A (probe added to live cells prior to lysis) | N/A | Lysis Buffer |
Table 2: Excitation and Emission Maxima for this compound
| Fluorophore | Excitation Maximum | Emission Maximum |
| This compound | ~394 nm | ~535 nm |
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of CysOx2 and DCP-Bio1 for Sulfenic Acid Detection
For researchers, scientists, and drug development professionals navigating the complexities of redox signaling, the accurate detection of protein sulfenic acids—a transient and highly reactive post-translational modification—is paramount. This guide provides an objective comparison of two prominent chemical probes: the fluorogenic CysOx2 and the affinity-based DCP-Bio1, to aid in the selection of the most appropriate tool for specific research needs.
The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a critical mechanism in cellular signaling, regulating protein function in response to reactive oxygen species (ROS). The inherent instability of the sulfenic acid moiety, however, presents a significant challenge for its detection and characterization. This compound and DCP-Bio1 represent two distinct and powerful strategies to trap and identify this fleeting modification.
At a Glance: this compound vs. DCP-Bio1
| Feature | This compound | DCP-Bio1 |
| Detection Principle | Fluorogenic "turn-on" response | Biotin tag for affinity capture |
| Primary Application | Live-cell imaging, high-throughput screening, in-gel fluorescence | Affinity purification, pull-down assays, Western blotting |
| Output Signal | Fluorescence (Ex/Em: ~394/535 nm) | Biotinylation, detected by streptavidin conjugates |
| Cell Permeability | Yes | Yes |
| Quantitative Readout | Real-time fluorescence intensity | Western blot band intensity, mass spectrometry |
| Reaction Rate | Rapid, with a reported second-order rate constant of ~0.01 M⁻¹s⁻¹ with a small molecule sulfenic acid model.[1] | Variable, protein-dependent. Reported second-order rate constants range from 0.12 ± 0.012 mM⁻¹min⁻¹ for fRMsr to significantly different rates for other proteins.[2] |
| Selectivity | High selectivity for sulfenic acid over other sulfur modifications and ROS.[1] | Specific for sulfenic acids.[2] |
| Key Advantage | Direct, real-time visualization of sulfenic acid formation in living cells. | Enables enrichment and identification of sulfenylated proteins from complex mixtures. |
Delving Deeper: A Comparative Analysis
This compound: A Fluorogenic Probe for Real-Time Detection
This compound is a cell-permeable, reaction-based fluorogenic probe designed for the direct detection of protein sulfenic acids in living cells.[3] Its core advantage lies in its "turn-on" fluorescent signal upon reacting with a sulfenic acid. This feature allows for the real-time monitoring of changes in protein sulfenylation in response to various stimuli. The probe exhibits a significant fluorescence enhancement of up to four-fold upon reacting with a sulfenic acid-containing protein. This compound has demonstrated high selectivity for sulfenic acids over other reactive oxygen species and cysteine modifications, making it a reliable tool for live-cell imaging and high-throughput screening applications.
DCP-Bio1: An Affinity-Based Probe for Enrichment and Identification
DCP-Bio1 is a dimedone-based chemical probe that specifically and covalently traps sulfenic acids. The key feature of DCP-Bio1 is its biotin tag, which enables the affinity capture and enrichment of sulfenylated proteins from complex cellular lysates using streptavidin-conjugated beads. This "pull-down" approach is invaluable for identifying novel protein targets of sulfenylation and for studying changes in the sulfenome under different conditions. Following enrichment, identified proteins can be analyzed by Western blotting or mass spectrometry. The reaction rate of DCP-Bio1 with sulfenic acids has been shown to be dependent on the specific protein microenvironment.
Signaling Pathway: Redox Regulation of EGFR
Sulfenic acid modifications play a crucial role in various signaling pathways. A well-characterized example is the epidermal growth factor receptor (EGFR) signaling pathway. Upon ligand binding, EGFR generates hydrogen peroxide (H₂O₂) via NADPH oxidase (NOX). This H₂O₂ then oxidizes a specific cysteine residue (Cys797) in the EGFR kinase domain to a sulfenic acid. This modification enhances the kinase activity of EGFR, promoting downstream signaling cascades involved in cell proliferation and survival.
Experimental Workflows
The choice between this compound and DCP-Bio1 will largely depend on the experimental question. Below are generalized workflows for each probe.
Experimental Protocols
Key Experiment 1: Live-Cell Imaging of Sulfenic Acid Formation using this compound
This protocol is adapted from Ferreira et al., 2022.
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Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture overnight.
-
Probe Loading: Replace the culture medium with serum-free medium containing 50 µM this compound. Incubate for 1 hour at 37°C.
-
Stimulation: Add the stimulus of interest (e.g., 100 ng/mL EGF) to the cells and immediately begin imaging.
-
Imaging: Acquire fluorescence images using a microscope equipped with a suitable filter set (e.g., Ex: 390-400 nm, Em: 520-550 nm).
-
Analysis: Quantify the change in fluorescence intensity over time in response to the stimulus.
Key Experiment 2: Affinity Enrichment of Sulfenylated Proteins using DCP-Bio1
This protocol is a generalized procedure based on methodologies described by Klomsiri et al., 2010 and Nelson et al., 2010.
-
Cell Treatment and Lysis:
-
Treat cultured cells with the desired stimulus.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing 1 mM DCP-Bio1, protease and phosphatase inhibitors, 200 units/ml catalase, and 10 mM of a thiol-alkylating agent (e.g., N-ethylmaleimide) to block free thiols.
-
Incubate the lysate on ice for 1 hour.
-
-
Removal of Excess Probe: Remove unreacted DCP-Bio1 using a desalting column.
-
Affinity Capture:
-
Incubate the lysate with streptavidin-conjugated agarose beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads using a buffer containing 2% SDS.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest or by mass spectrometry for proteome-wide identification.
-
Chemical Reaction Mechanisms
The distinct functionalities of this compound and DCP-Bio1 stem from their different chemical reactions with sulfenic acid.
Conclusion
Both this compound and DCP-Bio1 are invaluable tools for the study of protein sulfenylation. The choice between them should be guided by the specific research question. For real-time visualization of sulfenic acid dynamics in living cells and for high-throughput applications, the fluorogenic properties of This compound make it the superior choice. For the identification and proteomic analysis of sulfenylated proteins from complex mixtures, the affinity capture capabilities of DCP-Bio1 are unparalleled. In many comprehensive studies of protein sulfenylation, these two probes can be used in a complementary fashion to both visualize and identify the protein targets of this important redox modification.
References
CysOx2: A Guide to Its Superior Selectivity for Cysteine Sulfenic Acid
In the intricate world of redox biology, the precise detection of specific reactive oxygen species (ROS) is paramount to understanding their roles in cellular signaling and disease. CysOx2 emerges as a powerful tool for researchers, offering high selectivity for the detection of cysteine sulfenic acid (Cys-SOH), a key intermediate in hydrogen peroxide (H₂O₂) signaling. This guide provides a comprehensive comparison of this compound's selectivity against other ROS, supported by experimental data and detailed protocols.
Unparalleled Selectivity of this compound
This compound is a reaction-based, fluorogenic probe that exhibits a significant increase in fluorescence upon direct reaction with cysteine sulfenic acid.[1][2] This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection in complex biological systems.[1]
Experimental evidence demonstrates the high selectivity of this compound for sulfenic acid over other biologically relevant sulfur-containing molecules. Studies have shown no significant reaction between this compound and even millimolar concentrations of glutathione (GSH), the most abundant intracellular thiol.[1] This is a critical feature, as it prevents confounding signals from the vast excess of reduced thiols in the cellular environment.
Performance Comparison with Other ROS Probes
To highlight the superior selectivity of this compound, it is useful to compare it with older, more general ROS indicators.
| Probe | Target ROS | Selectivity Issues | Mechanism |
| This compound | Cysteine Sulfenic Acid (Cys-SOH) | High selectivity for Cys-SOH. | Reaction-based "turn-on" fluorescence. |
| DCFH₂-DA | General Oxidative Stress | Poorly reactive with H₂O₂ directly. Reacts with various ROS (•OH, ONOO⁻) and can be auto-oxidized. | Oxidation to fluorescent DCF. |
| Hydroethidine (HE) | Primarily Superoxide (O₂•⁻) | Can be oxidized by other ROS to form ethidium, leading to overlapping signals. | Oxidation to fluorescent 2-hydroxyethidium. |
Experimental Protocols
The following are detailed methodologies for key experiments to validate and utilize this compound.
In Vitro Selectivity Assay using Glutathione Peroxidase 3 (Gpx3)
This protocol assesses the reactivity of this compound with a protein known to form a stable sulfenic acid.
1. Preparation of Reagents:
-
Gpx3 Solution: Recombinant C64,82S Gpx3 (a variant with a single redox-active cysteine) is prepared in 50 mM HEPES buffer, pH 7.4.
-
Hydrogen Peroxide (H₂O₂): A stock solution of H₂O₂ is prepared and its concentration determined by UV absorbance at 240 nm.
-
This compound Stock Solution: this compound is dissolved in DMSO to prepare a stock solution.
-
Dithiothreitol (DTT): A stock solution of the reducing agent DTT is prepared in buffer.
2. Generation of Gpx3-SOH (Sulfenic Acid Form):
-
Incubate a solution of Gpx3 (e.g., 10 µM) with a stoichiometric amount of H₂O₂ (e.g., 15 µM) for 30 minutes at room temperature. This converts the active site cysteine to sulfenic acid.
3. Generation of Gpx3-SH (Reduced Form):
-
As a negative control, prepare a solution of Gpx3 (10 µM) that has not been treated with H₂O₂. To ensure it is fully reduced, it can be pre-treated with DTT, which is subsequently removed.
4. Reaction with this compound:
-
Add this compound (e.g., 1 mM) to both the Gpx3-SOH and Gpx3-SH solutions.
-
Incubate for 1 hour at room temperature.
5. Fluorescence Measurement:
-
Measure the fluorescence emission of the solutions. For this compound, the excitation wavelength is approximately 394 nm.[1]
-
A significant increase in fluorescence should only be observed in the sample containing Gpx3-SOH.
6. In-Gel Fluorescence Analysis:
-
The reaction products can be further analyzed by SDS-PAGE.
-
Load the reaction mixtures onto a non-reducing SDS-PAGE gel.
-
After electrophoresis, visualize the fluorescence of the gel using an appropriate imaging system. A fluorescent band should only be detected for the Gpx3-SOH sample treated with this compound.
Live-Cell Imaging of Protein S-Sulfenylation
This protocol describes the use of this compound to detect endogenous or induced protein sulfenylation in living cells.
1. Cell Culture and Seeding:
-
Culture cells of interest (e.g., HeLa or A431 cells) in appropriate media.
-
Seed the cells in a suitable imaging dish (e.g., glass-bottom 96-well plates).
2. Induction of Oxidative Stress (Optional):
-
To induce protein sulfenylation, cells can be treated with an external source of H₂O₂ or a system that generates H₂O₂ in situ, such as glucose oxidase (GOX). For example, treat cells with varying concentrations of GOX (e.g., 0-20 U/mL) in glucose-containing media.
3. Labeling with this compound:
-
Add this compound to the cells at a final concentration of, for example, 10 µM.
-
Incubate the cells at 37°C and image at different time points.
4. Confocal Microscopy:
-
Image the cells using a confocal microscope with an excitation wavelength suitable for this compound (e.g., 458 nm laser line).
-
Acquire images and quantify the fluorescence intensity. An increase in intracellular fluorescence indicates the labeling of sulfenylated proteins.
Visualizing the Role of this compound in Signaling Pathways
This compound is a valuable tool for dissecting the role of cysteine oxidation in signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Experimental Workflow for this compound Selectivity```dot
Caption: Role of Cys-SOH in EGFR signaling, detectable by this compound.
References
Validating CysOx2 Fluorescence Data with Mass Spectrometry: A Comparative Guide
Cysteine sulfenic acid (Cys-SOH) is a key oxidative post-translational modification involved in redox signaling.[1][2] Fluorescent probes like CysOx1 and CysOx2 have been developed as "turn-on" sensors to detect this modification in living cells.[3][4] These probes offer high sensitivity and spatiotemporal resolution. However, to ensure the accuracy of fluorescence signals, orthogonal validation using mass spectrometry is essential.[5]
Comparison of Mass Spectrometry-Based Validation Methods
Mass spectrometry offers a versatile and definitive approach to identify and quantify cysteine oxidation at specific protein sites. Several methods can be employed to validate data obtained from fluorescent probes like this compound. The choice of method depends on the specific research question, the nature of the sample, and the desired level of quantification.
| Feature | Dimedone-Based Probes (Affinity Tag) | Iodoacetamide-Based Labeling (e.g., CysQuant, iodoTMT) | Oxidative Isotope-Coded Affinity Tags (OxICAT) |
| Principle | Specific chemical trapping of Cys-SOH with dimedone or its derivatives, which can be tagged for enrichment and detection. | "Tag-switch" approach: blocking of reduced cysteines, reduction of oxidized cysteines, and labeling of nascent thiols with isotopically labeled or isobaric tags. | Differential labeling of reduced and reversibly oxidized cysteines with light and heavy isotope-coded affinity tags. |
| Specificity for Oxidation States | Primarily targets Cys-SOH. | Quantifies total reversible oxidation (e.g., disulfides, sulfenic acids). Does not distinguish between different reversible modifications. | Quantifies total reversible oxidation. Does not distinguish between different reversible modifications. |
| Quantification | Relative quantification by comparing spectral counts or peak intensities of labeled peptides. | Relative and absolute quantification using isotopic labels. | Relative quantification based on the ratio of light to heavy isotope-labeled peptides. |
| Workflow Complexity | Multi-step process involving cell lysis, probe labeling, protein digestion, enrichment, and LC-MS/MS. | Multi-step process involving blocking, reduction, labeling, digestion, and LC-MS/MS. | Multi-step process involving labeling with light and heavy tags, protein digestion, enrichment, and LC-MS/MS. |
| Advantages | Direct trapping of sulfenic acid. Can be combined with affinity purification for enrichment. | High multiplexing capability with isobaric tags (e.g., iodoTMT). Allows for simultaneous quantification of protein abundance. | Provides a ratiometric readout of the percentage of oxidation for each cysteine site. |
| Limitations | May not be suitable for all types of reversible oxidation. Potential for incomplete labeling. | Indirectly measures oxidized cysteines after reduction. Requires efficient blocking and reduction steps. | Does not directly identify the type of reversible modification. |
Experimental Protocols
General Workflow for Mass Spectrometry Validation
The following diagram illustrates a general workflow for validating fluorescent probe data with mass spectrometry.
Caption: General experimental workflow for mass spectrometry validation.
Protocol 1: Dimedone-Based Probe Labeling and Enrichment
This protocol is adapted from methods using dimedone-based probes to specifically label and enrich sulfenic acid-modified proteins.
-
Cell Treatment and Lysis: Treat cells with the experimental condition and this compound. Lyse the cells in a buffer containing a dimedone-based probe (e.g., DCP-Bio1) to trap the sulfenic acid modifications.
-
Protein Precipitation and Digestion: Precipitate the proteins to remove excess probe and then resuspend and digest them into peptides with trypsin.
-
Affinity Purification: Enrich the biotin-tagged peptides using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sites of sulfenic acid modification.
-
Data Analysis: Identify peptides modified by the dimedone probe to pinpoint the specific cysteine residues that underwent sulfenylation. Relative quantification can be performed by comparing the spectral counts or peak intensities of the labeled peptides across different samples.
Protocol 2: Iodoacetamide-Based "Tag-Switch" Method
This protocol is based on the "tag-switch" methodology for quantifying reversible cysteine oxidation.
-
Blocking of Reduced Cysteines: Lyse cells in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) to block all free reduced cysteine thiols.
-
Reduction of Oxidized Cysteines: After removing the excess blocking agent, add a reducing agent like dithiothreitol (DTT) to reduce the reversibly oxidized cysteines.
-
Labeling of Nascent Thiols: Label the newly formed thiol groups with an isotopically labeled or isobaric tag (e.g., iodoTMT).
-
Sample Preparation for MS: Combine the labeled samples, perform a buffer exchange to remove excess reagents, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of the reporter ions generated during MS/MS fragmentation to determine the changes in cysteine oxidation across different samples.
Signaling Pathway Context: Redox Regulation
Cysteine oxidation is a critical component of cellular signaling pathways, particularly in response to reactive oxygen species (ROS). The following diagram illustrates a simplified signaling pathway involving ROS and cysteine oxidation.
Caption: Simplified redox signaling pathway involving cysteine oxidation.
Conclusion
Validating fluorescence data from probes like this compound with mass spectrometry is indispensable for producing high-quality, publishable research. While this compound provides excellent in-cell visualization, mass spectrometry offers definitive identification and quantification of specific cysteine oxidation sites. The choice between dimedone-based probes, iodoacetamide-based labeling, and OxICAT depends on the specific experimental goals. By combining the strengths of both fluorescence microscopy and mass spectrometry, researchers can gain a deeper and more accurate understanding of the role of cysteine oxidation in health and disease.
References
- 1. Fluorescent and affinity-based tools to detect cysteine sulfenic acid formation in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CysOx2 vs. Genetically Encoded HyPer for Cellular Redox Sensing
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular redox biology, selecting the appropriate tool to monitor reactive oxygen species (ROS) is paramount. This guide provides a comprehensive comparison of two prominent redox sensors: the chemical probe CysOx2 and the genetically encoded biosensor HyPer. We delve into their distinct mechanisms, performance characteristics, and ideal applications, supported by experimental data and detailed protocols to inform your experimental design.
At the forefront of redox sensing, this compound and HyPer offer unique windows into the dynamic world of cellular oxidation. HyPer, a family of genetically encoded fluorescent proteins, provides a real-time view of intracellular hydrogen peroxide (H₂O₂) levels. In contrast, this compound is a reaction-based chemical probe that specifically detects the sulfenylation of cysteine residues on proteins, a key downstream consequence of H₂O₂-mediated signaling. The choice between these sensors fundamentally depends on the specific biological question being addressed: are you interested in the global concentration of an ROS messenger, or the modification of its downstream targets?
At a Glance: Key Differences Between this compound and HyPer
| Feature | This compound | HyPer (HyPer7 as representative) |
| Sensor Type | Chemical Probe | Genetically Encoded Protein |
| Analyte Detected | Protein Cysteine Sulfenic Acid (-SOH) | Hydrogen Peroxide (H₂O₂) |
| Mechanism | Reaction-based "turn-on" fluorescence | Conformational change in OxyR domain upon H₂O₂ binding, modulating fluorescence of a circularly permuted YFP |
| Mode of Delivery | Addition to cell culture medium | Transfection or transduction of a plasmid encoding the sensor |
| Specificity | High for cysteine sulfenic acid | High for H₂O₂[1] |
| Reversibility | Irreversible reaction | Reversible (in the cellular environment)[1] |
| Subcellular Targeting | Primarily cytoplasmic distribution[2] | Can be targeted to specific organelles (mitochondria, nucleus, ER, etc.) using localization signals[2][3] |
| pH Sensitivity | Not reported to be significantly pH-sensitive | Early versions are pH-sensitive; HyPer7 is largely pH-independent in the physiological range |
| Potential Artifacts | Potential for off-target reactions, though reported to be highly selective | Overexpression may buffer cellular H₂O₂ levels |
Delving Deeper: A Quantitative Look
Direct quantitative comparisons of this compound and HyPer in the same experimental system are limited in the literature. However, we can summarize their individual performance characteristics based on available data.
This compound Performance Data
| Parameter | Value/Characteristic | Citation |
| Fluorescence Change | Up to 4-fold "turn-on" fluorescence enhancement upon reaction. | |
| Selectivity | Highly selective for cysteine sulfenic acid over other sulfur species like GSH. | |
| Excitation/Emission (this compound) | ~394 nm / ~606 nm (in cells) | |
| Application | Live-cell imaging, in-gel fluorescence, chemoproteomics, high-throughput screening. |
HyPer Performance Data (HyPer7)
| Parameter | Value/Characteristic | Citation |
| Sensitivity | Detects nanomolar concentrations of H₂O₂. | |
| Ratiometric Change | Ratiometric sensor with two excitation peaks (~405 nm and ~488 nm) and one emission peak (~516 nm). | |
| pH Independence | Largely pH-insensitive in the physiological range. | |
| Subcellular Resolution | Can be targeted to various subcellular compartments for localized measurements. |
Visualizing the Mechanisms and Workflows
To better understand the principles and applications of this compound and HyPer, the following diagrams illustrate their mechanisms and a typical experimental workflow.
Signaling Pathways and Applications
The distinct detection mechanisms of this compound and HyPer make them suitable for investigating different aspects of redox signaling pathways.
HyPer is ideal for monitoring real-time changes in H₂O₂ concentration in various subcellular compartments. For instance, it has been successfully used to visualize H₂O₂ production in the cytosol and mitochondria of HeLa cells during Apo2L/TRAIL-induced apoptosis. This allows researchers to correlate the dynamics of this second messenger with specific cellular events.
This compound, on the other hand, is a powerful tool for identifying the protein targets of H₂O₂ signaling. By detecting the resulting cysteine sulfenylation, it provides a more direct link between oxidative stress and changes in protein function. For example, this compound has been used to demonstrate the oxidation of the epidermal growth factor receptor (EGFR) at C797 in response to H₂O₂. Furthermore, its application in a high-throughput screen identified kinase inhibitors that modulate the cellular cysteine sulfenome, highlighting its utility in drug discovery.
Experimental Protocols
Key Experiment 1: Live-Cell Imaging of H₂O₂ with HyPer7
This protocol is adapted from Jacobs et al., 2022.
-
Cell Culture and Transfection: Seed human cells (e.g., HeLa) in a multi-well plate suitable for microscopy. Transfect cells with a plasmid encoding HyPer7 targeted to the desired subcellular compartment (e.g., cytosol or mitochondria) using a suitable transfection reagent. Allow 24-48 hours for sensor expression.
-
Imaging Setup: Use a multi-mode microplate reader or a confocal microscope equipped with filters for ratiometric imaging. For HyPer7, use excitation wavelengths of approximately 405 nm and 488 nm, and collect emission at around 516 nm. Maintain cells at 37°C and 5% CO₂ during imaging.
-
Baseline Measurement: Acquire baseline fluorescence images for a set period (e.g., 10-20 minutes) to establish a stable baseline ratio.
-
Stimulation: Add the stimulus of interest (e.g., a growth factor or an oxidant) to induce H₂O₂ production.
-
Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in the fluorescence ratio over time.
-
Data Analysis: For each time point, calculate the ratio of the fluorescence intensity at the two excitation wavelengths. Normalize the data to the baseline to determine the fold-change in the H₂O₂-dependent signal.
Key Experiment 2: In-Gel Fluorescence Detection of Protein Sulfenylation with this compound
This protocol is adapted from Garcia-Bermudez et al., 2022.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) to the desired confluency. Treat the cells with a stimulus to induce oxidative stress (e.g., H₂O₂) in the presence of this compound (typically 10-50 µM) for a specified time.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Mix the protein lysates with non-reducing SDS-PAGE loading buffer, boil, and load onto a polyacrylamide gel.
-
In-Gel Fluorescence Imaging: After electrophoresis, rinse the gel with deionized water and image it using a fluorescence gel documentation system with an appropriate excitation light source for this compound (e.g., UV or blue light).
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to proteins of interest or the overall lane intensity to assess global changes in protein sulfenylation.
Conclusion: Making an Informed Choice
Both this compound and HyPer are invaluable tools for dissecting the intricate roles of H₂O₂ in cellular physiology and pathology. The decision of which sensor to use hinges on the specific research question.
-
Choose HyPer when:
-
You need to measure real-time dynamics of H₂O₂ concentration.
-
You want to investigate H₂O₂ changes in specific subcellular compartments.
-
You require a reversible sensor to monitor both increases and decreases in H₂O₂ levels.
-
-
Choose this compound when:
-
You aim to identify specific proteins that are oxidized in response to H₂O₂.
-
You are interested in the downstream consequences of H₂O₂ signaling.
-
You need a tool for high-throughput screening of compounds that modulate cysteine oxidation.
-
By understanding their fundamental differences and leveraging their complementary strengths, researchers can gain a more complete and nuanced understanding of cellular redox signaling.
References
CysOx2 Outshines Predecessor CysOx1 for Detection of Protein Cysteine Sulfenic Acid
For Immediate Release
A comparative analysis of the fluorogenic probes CysOx1 and its successor, CysOx2, reveals significant advantages of the latter for the detection of protein cysteine sulfenic acid, a key post-translational modification in redox signaling pathways. Researchers and drug development professionals will find this compound to be a more robust tool for investigating oxidative stress and cellular signaling, primarily due to its superior fluorescence enhancement and favorable spectral properties.
CysOx1 and this compound are reaction-based probes that become fluorescent upon reacting with the sulfenic acid form of cysteine residues in proteins. This "turn-on" fluorescence allows for the specific detection of this transient oxidative modification.[1] Experimental data demonstrates that this compound exhibits up to a four-fold greater fluorescence enhancement compared to CysOx1, resulting in a significantly stronger and more easily detectable signal.[1]
Enhanced Performance of this compound
The key advantages of this compound over CysOx1 are summarized in the following table, with data derived from studies using the well-validated model protein, Glutathione Peroxidase 3 (Gpx3).
| Parameter | CysOx1 | This compound | Advantage of this compound |
| Fluorescence Enhancement | Weaker Signal | Up to 4-fold greater enhancement | Stronger, more robust signal detection |
| Excitation Wavelength (Ex) | 357 nm | 394 nm | Less potential for cellular autofluorescence and phototoxicity |
| Emission Wavelength (Em) | Not specified in detail | 535 nm | Clear emission in the green spectrum |
Data compiled from studies on purified Gpx3.[1][2]
The shift in the excitation wavelength of this compound to a longer wavelength (394 nm) is a notable improvement, as it helps to minimize background fluorescence commonly observed in cellular imaging and reduces the potential for light-induced cell damage.[3]
Experimental Validation
In-gel fluorescence analysis of protein labeling consistently shows a more intense signal for proteins treated with this compound compared to CysOx1 under the same experimental conditions. This heightened sensitivity makes this compound the preferred probe for detecting endogenous levels of protein S-sulfenylation in living cells.
Experimental Protocols
Below are detailed protocols for the use of CysOx1 and this compound for labeling purified proteins and for in-gel fluorescence analysis of cell lysates.
Protocol 1: Labeling of Purified Protein (Gpx3)
Materials:
-
Purified Gpx3 protein
-
CysOx1 or this compound probe
-
Hydrogen Peroxide (H₂O₂)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
50 mM HEPES buffer, pH 7.4
-
SDS-PAGE loading dye
Procedure:
-
Prepare a 10 µM solution of the purified Gpx3 protein in 50 mM HEPES buffer (pH 7.4).
-
To induce sulfenic acid formation, add H₂O₂ to a final concentration of 15 µM. For a negative control, add TCEP (a reducing agent) to a final concentration of 1 mM.
-
Add CysOx1 or this compound to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction by adding reducing SDS-PAGE loading dye.
-
Boil the samples for 5 minutes.
-
The samples are now ready for analysis by in-gel fluorescence.
Protocol 2: In-Gel Fluorescence Analysis of Cell Lysates
Materials:
-
HeLa cells
-
CysOx1 or this compound probe
-
Glucose Oxidase (GOX) or tert-Butyl hydroperoxide (t-BOOH) as an oxidizing agent
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Non-reducing SDS-PAGE loading dye
-
SDS-PAGE gels (4-20% gradient)
Procedure:
-
Culture HeLa cells to 70-80% confluency.
-
Treat cells with the desired concentration of CysOx1 or this compound.
-
Induce oxidative stress by adding an oxidizing agent (e.g., 20 U/mL GOX or 500 µM t-BOOH).
-
Incubate for the desired time (e.g., 1 hour).
-
Wash the cells with PBS and then lyse the cells.
-
Determine the protein concentration of the cell lysates.
-
Prepare samples by diluting 20 µg of protein in non-reducing SDS-PAGE loading dye.
-
Boil the samples for 5 minutes.
-
Load the samples onto a 4-20% SDS-PAGE gel and perform electrophoresis.
-
Image the gel using a fluorescence imaging system with the appropriate excitation and emission filters.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway involving cysteine sulfenic acid and the experimental workflow for using CysOx probes.
References
A Comparative Guide to Alternative Fluorescent Probes for Detecting Cysteine Sulfenic Acid
For Researchers, Scientists, and Drug Development Professionals
The reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a critical post-translational modification involved in cellular signaling, redox homeostasis, and disease pathogenesis. The transient nature of this modification necessitates sensitive and specific detection methods. This guide provides an objective comparison of alternative fluorescent probes for detecting cysteine sulfenic acid, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
Key Performance Characteristics of Fluorescent Probes for Cysteine Sulfenic Acid
The ideal fluorescent probe for detecting cysteine sulfenic acid should exhibit high sensitivity, selectivity, and rapid reaction kinetics, along with good cell permeability and low cytotoxicity for live-cell imaging applications. Here, we compare three major classes of fluorescent probes: dimedone-based probes, "turn-on" fluorogenic probes, and norbornene-based probes.
| Probe Class | Probe Examples | Mechanism of Action | Second-Order Rate Constant (M⁻¹s⁻¹) | Quantum Yield (Φ) | Key Advantages | Key Limitations |
| Dimedone-Based | DCP-FL1, DCP-Rho1 | Nucleophilic addition of the dimedone moiety to the electrophilic sulfur of sulfenic acid. | ~11.8 (for dimedone)[1] | Data not readily available | High selectivity for sulfenic acid.[2] | "Always on" fluorescence, leading to high background. Slower reaction kinetics.[3] |
| "Turn-on" Fluorogenic | CysOx1, CysOx2 | Reaction-based "turn-on" fluorescence upon reaction with sulfenic acid. | 91 ± 3 (CysOx1), 105 ± 2 (this compound)[4] | 0.009 - 0.024[4] | Low background signal, high signal-to-noise ratio. Good for live-cell imaging. | Lower quantum yield compared to traditional fluorophores. |
| Norbornene-Based | Norbornene-fluorophore conjugates | Strain-promoted cycloaddition between the norbornene alkene and sulfenic acid. | Faster than dimedone-based probes. | Data not readily available | Rapid reaction kinetics and high selectivity. | Limited commercial availability of fluorescent versions. |
Signaling Pathway and Probe Mechanisms
Cysteine Sulfenylation in EGFR Signaling
Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), play a crucial role as second messengers in signal transduction pathways. For instance, in the Epidermal Growth Factor Receptor (EGFR) signaling cascade, H₂O₂ generated by NADPH oxidases (NOX) can oxidize a critical cysteine residue (Cys797) in the EGFR kinase domain to sulfenic acid. This modification can enhance EGFR kinase activity, demonstrating the importance of cysteine sulfenylation in regulating cellular processes.
Figure 1. EGFR signaling pathway involving cysteine sulfenylation.
Mechanisms of Fluorescent Probes
The detection of cysteine sulfenic acid by fluorescent probes relies on specific chemical reactions that result in a fluorescent signal.
Figure 2. Reaction mechanisms of different fluorescent probes.
Experimental Protocols
General Workflow for Detecting Protein Sulfenylation
The following diagram illustrates a general workflow for the detection of protein sulfenylation using fluorescent probes, which can be adapted for in vitro, in-cell, or in-lysate experiments.
Figure 3. General experimental workflow.
Detailed Methodologies
1. Live Cell Imaging with CysOx Probes
This protocol describes the use of CysOx probes for no-wash, live-cell imaging of cysteine sulfenic acid.
-
Cell Culture: Plate cells (e.g., HeLa) in glass-bottom dishes and grow to 70-80% confluency.
-
Serum Starvation: Wash cells twice with PBS and incubate in serum-free medium for 16 hours.
-
Probe Labeling and Oxidation:
-
Wash cells twice with PBS.
-
Add the CysOx probe (e.g., 10 µM this compound) and the oxidizing agent (e.g., glucose oxidase) to the cells in PBS containing 0.1% DMSO and glucose (1 mg/mL).
-
-
Imaging:
-
Image the cells using a confocal microscope at the appropriate excitation wavelength (e.g., 458 nm for this compound).
-
Acquire images at different time points to monitor the dynamics of sulfenylation.
-
2. In-Gel Fluorescence Analysis of CysOx-Labeled Proteins
This protocol is for visualizing sulfenylated proteins in cell lysates.
-
Cell Lysis and Probe Labeling:
-
Treat cells with the CysOx probe and an oxidizing agent as described above.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors and catalase.
-
Clarify the lysate by centrifugation.
-
-
Sample Preparation for SDS-PAGE:
-
Take an aliquot of the protein lysate (e.g., 20 µg).
-
Add non-reducing SDS-PAGE loading dye and boil for 5 minutes.
-
-
Electrophoresis and Imaging:
-
Run the samples on an SDS-PAGE gel.
-
Rinse the gel with deionized water.
-
Image the gel using a fluorescence imaging system.
-
3. Labeling of Sulfenic Acids with DCP-Bio1 and Streptavidin Pulldown
This protocol outlines the enrichment of sulfenylated proteins using a biotinylated dimedone-based probe.
-
In Situ Labeling:
-
Incubate live cells with DCP-Bio1 (e.g., 100 µM) in the cell culture medium for 30-60 minutes.
-
Wash the cells three times with PBS to remove excess probe.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing iodoacetamide to block free thiols and catalase to prevent post-lysis oxidation.
-
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the enriched proteins by Western blotting or mass spectrometry.
-
4. Labeling of Sulfenic Acids with Norbornene Probes in Cell Lysates
This protocol describes the use of norbornene probes for labeling sulfenylated proteins in a cell lysate.
-
Cell Lysis:
-
Lyse cells in a suitable buffer.
-
-
Probe Labeling and Oxidation:
-
Add the norbornene probe to the cell lysate.
-
Add H₂O₂ to induce sulfenic acid formation and incubate at room temperature.
-
-
Removal of Excess Probe:
-
Use a size-exclusion column to remove unreacted probe.
-
-
Detection:
-
If using a biotinylated norbornene probe, analyze by SDS-PAGE and Western blotting with streptavidin-HRP.
-
If using a norbornene probe with a click-chemistry handle, ligate to a reporter tag (e.g., fluorescent azide) before analysis.
-
Conclusion
The choice of a fluorescent probe for detecting cysteine sulfenic acid depends on the specific experimental requirements. Dimedone-based probes offer high selectivity but may suffer from background fluorescence. "Turn-on" fluorogenic probes like CysOx1 and this compound provide a high signal-to-noise ratio, making them well-suited for live-cell imaging. Norbornene-based probes exhibit rapid kinetics and high selectivity, offering a promising alternative. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate tool to advance their studies on the role of cysteine sulfenylation in health and disease.
References
A Researcher's Guide to Cross-Validating CysOx2: A Comparative Analysis of Biochemical Assays for Protein Cysteine Oxidation
For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein cysteine oxidation is paramount for understanding cellular signaling, oxidative stress, and the mechanism of action of novel therapeutics. CysOx2, a fluorogenic probe, has emerged as a valuable tool for monitoring cysteine sulfenic acid formation in living cells. However, to ensure the robustness of experimental findings, it is crucial to cross-validate results from this compound with other established biochemical assays. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their specific needs.
Introduction to this compound
This compound is a reaction-based, fluorogenic probe designed for the detection of cysteine sulfenic acid (R-SOH), a key intermediate in redox signaling.[1][2] This cell-permeable probe exhibits a "turn-on" fluorescence response upon reacting with the electrophilic sulfur of sulfenic acid, leading to a significant increase in fluorescence intensity.[1] this compound offers rapid reactivity and high selectivity, making it suitable for real-time imaging of cysteine oxidation in living cells.[1] Compared to its predecessor, CysOx1, this compound demonstrates a larger fluorescence enhancement, up to fourfold.
Comparative Analysis of Cysteine Oxidation Detection Methods
While this compound is a powerful tool for live-cell imaging of sulfenic acid, a comprehensive understanding of the cysteine redox landscape often requires the use of complementary assays. The following table provides a comparative overview of this compound and three other widely used methods for detecting and quantifying protein cysteine oxidation.
| Feature | This compound | iodoTMT-based Mass Spectrometry (OxiTMT) | Dimedone-Based Probes (e.g., DCP-Bio1) | PEG-Switch Assay (mPEG-Maleimide) |
| Principle | Fluorogenic probe that reacts with sulfenic acid, causing a "turn-on" fluorescence signal. | Isobaric tagging of reduced and oxidized cysteines for relative quantification by mass spectrometry. | Chemical trapping of sulfenic acid, often with a biotin tag for enrichment and subsequent detection. | Alkylation of reduced cysteines with a large PEG tag, causing a mobility shift in SDS-PAGE. |
| Specificity | Highly specific for cysteine sulfenic acid (R-SOH). | Can quantify total reversible cysteine oxidation; specificity for particular oxoforms depends on the workflow. | Highly specific for cysteine sulfenic acid (R-SOH). | Detects all reduced cysteines; can be adapted to measure reversible oxidation. |
| Data Output | Fluorescence intensity (semi-quantitative), real-time imaging. | Site-specific, relative quantification of cysteine oxidation across multiple samples. | Identification of sulfenated proteins and specific sites of modification. | Semi-quantitative measure of the redox state of a specific protein by immunoblotting. |
| Throughput | High-throughput for plate-based assays and microscopy. | Moderate to high, depending on the mass spectrometry platform and sample complexity. | Low to moderate; requires affinity purification and subsequent analysis. | Low to moderate; dependent on western blotting procedures. |
| Sensitivity | High sensitivity for fluorescence detection. | High sensitivity, capable of detecting low-abundance modifications. | High sensitivity, especially when coupled with mass spectrometry. | Moderate, dependent on antibody affinity and protein abundance. |
| Live-Cell Analysis | Yes. | No. | No. | No. |
| Advantages | Real-time analysis in living cells, high selectivity. | Provides site-specific and quantitative information on a proteome-wide scale. | High specificity for sulfenic acid; enables enrichment of modified proteins. | Simple, cost-effective, and does not require specialized equipment beyond standard lab instruments. |
| Limitations | Low quantum yield of the fluorophore may limit some applications; does not provide site-specific information. | Requires specialized equipment (mass spectrometer) and complex data analysis. | Does not provide information on the dynamics of oxidation in living cells. | Provides semi-quantitative data for a single protein at a time; lower resolution than mass spectrometry. |
Experimental Protocols
This compound Protocol for Live-Cell Imaging
This protocol is adapted from studies demonstrating the use of this compound for detecting protein cysteine sulfenylation in living cells.
Materials:
-
This compound probe
-
Cell culture medium
-
HeLa cells (or other cell line of interest)
-
Confocal microscope with appropriate filter sets (e.g., excitation at ~458 nm)
-
Oxidative stress inducer (e.g., glucose oxidase (GOX) or tert-butyl hydroperoxide (t-BOOH))
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.
-
Probe Loading: Prepare a stock solution of this compound in DMSO. Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM.
-
Incubation: Replace the existing cell culture medium with the this compound-containing medium and incubate the cells at 37°C for a specified time (e.g., 1 hour).
-
Induction of Oxidative Stress (Optional): To induce cysteine oxidation, add an oxidative stress inducer such as GOX (e.g., 20 U/mL) or t-BOOH (e.g., 500 µM) to the cell culture medium.
-
Live-Cell Imaging: Image the cells using a confocal microscope with an excitation wavelength of approximately 458 nm. Collect fluorescence emission over time to monitor the dynamics of cysteine oxidation.
-
Data Analysis: Quantify the average pixel intensity of the fluorescence signal in the cells over time. An increase in fluorescence intensity indicates an increase in cysteine sulfenylation.
iodoTMT-based Mass Spectrometry (OxiTMT Protocol)
This protocol provides a general workflow for the quantitative analysis of the cysteine redoxome using iodoacetyl tandem mass tags (iodoTMT).
Materials:
-
iodoTMTsixplex™ Label Reagent Set
-
Lysis buffer (e.g., HENS buffer)
-
Blocking agent (e.g., S-Methyl methanethiosulfonate - MMTS)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
Trypsin
-
Anti-TMT antibody resin for enrichment
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Blocking: Lyse cells in a denaturing buffer containing a blocking agent like MMTS to cap all reduced cysteine thiols.
-
Reduction of Oxidized Cysteines: After removing the blocking agent, reduce the reversibly oxidized cysteines to free thiols using a reducing agent such as TCEP.
-
iodoTMT Labeling: Label the newly formed free thiols with the different iodoTMT reagents for each experimental condition.
-
Sample Pooling and Digestion: Combine the labeled protein samples, precipitate to remove excess iodoTMT reagents, and digest the proteins into peptides using trypsin.
-
Enrichment of iodoTMT-labeled Peptides: Enrich the iodoTMT-labeled peptides using an anti-TMT antibody resin.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
-
Data Analysis: Quantify the reporter ions generated during MS/MS fragmentation to determine the relative abundance of oxidized cysteines in each sample.
Dimedone Switch Assay Protocol
This protocol is a "tag-switch" method for the specific detection and enrichment of sulfenated proteins.
Materials:
-
Lysis buffer containing a blocking agent (e.g., 4-chloro-7-nitrobenzofurazan - NBF-Cl)
-
Dimedone-based probe with a biotin tag (e.g., DCP-Bio1)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest or streptavidin-HRP
Procedure:
-
Protein Extraction and Blocking: Lyse cells in a buffer containing NBF-Cl to block all free thiols and persulfides.
-
Dimedone Labeling: Incubate the protein lysate with the dimedone-based probe (e.g., DCP-Bio1). The dimedone moiety will selectively react with and label sulfenic acids.
-
Affinity Purification (Optional): For proteomic analysis, enrich the biotin-labeled proteins using streptavidin-agarose beads.
-
SDS-PAGE and Western Blotting: Separate the labeled proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Detect the labeled proteins by immunoblotting with an antibody against the protein of interest or with streptavidin-HRP to detect all biotin-labeled proteins.
PEG-Switch Assay Protocol
This semi-quantitative method is used to determine the reversible oxidation of a target protein.
Materials:
-
Lysis buffer
-
Blocking agent (e.g., N-ethylmaleimide - NEM)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
mPEG-Maleimide (e.g., MM(PEG)24)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Protein Extraction and Blocking: Lyse cells and block all free, reduced cysteines with NEM.
-
Reduction of Oxidized Cysteines: Remove the excess NEM and reduce the reversibly oxidized cysteines back to free thiols with DTT.
-
PEGylation: Alkylate the newly formed thiols with mPEG-Maleimide. The large PEG tag will add significant mass to the protein for each labeled cysteine.
-
SDS-PAGE and Western Blotting: Separate the protein samples by SDS-PAGE and perform a Western blot using an antibody specific to the protein of interest.
-
Analysis: The PEGylated protein will exhibit a significant upward mobility shift on the gel compared to the non-PEGylated (oxidized) form. The ratio of the shifted to the unshifted band provides a semi-quantitative measure of the protein's redox state.
Visualizing Cysteine Oxidation Pathways and Methodologies
To further aid in the understanding of cysteine oxidation and its detection, the following diagrams illustrate a relevant signaling pathway and the workflows of the discussed biochemical assays.
References
A Head-to-Head Comparison of Commercially Available Sulfenic Acid Probes: CysOx2, DCP-Bio1, and BTD
For researchers, scientists, and drug development professionals navigating the complex landscape of redox biology, the accurate detection of protein sulfenic acids—a transient and highly reactive post-translational modification—is paramount. This guide provides a comprehensive, data-driven comparison of three leading commercially available sulfenic acid probes: the fluorogenic CysOx2, the biotin-tagged DCP-Bio1, and the chemoproteomics-optimized BTD probe.
This objective analysis summarizes their performance, presents detailed experimental protocols, and visualizes key workflows to empower researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Performance Characteristics
The selection of a sulfenic acid probe is often dictated by the intended application, whether it be live-cell imaging, affinity purification, or quantitative proteomics. The following table summarizes the key quantitative and qualitative performance metrics of this compound, DCP-Bio1, and BTD to facilitate a direct comparison.
| Feature | This compound | DCP-Bio1 | BTD |
| Detection Method | Fluorescence | Biotin-Streptavidin | Click Chemistry, Mass Spectrometry |
| Second-Order Rate Constant | 105 ± 2 M⁻¹s⁻¹ (with CSA model)[1] | ~0.002 M⁻¹s⁻¹ (with fRMsr protein)[2] | ~1700 M⁻¹s⁻¹ (with CSA model)[3] |
| Cell Permeability | Yes | Yes | Yes |
| Primary Application | Live-cell imaging, in-gel fluorescence | Affinity purification, Western blotting | Quantitative chemoproteomics |
| Selectivity | High selectivity against other biological nucleophiles and electrophiles[1] | High selectivity for sulfenic acids over other cysteine oxidation states and biological nucleophiles[4] | High selectivity for sulfenic acids |
| Key Advantage | Fluorogenic "turn-on" signal for real-time detection | Robust and well-established for pull-down experiments | High reactivity allows for lower sample input in proteomics |
Note on Kinetic Data: The second-order rate constants presented were determined using different sulfenic acid model systems (CSA for this compound and BTD, and the fRMsr protein for DCP-Bio1). The protein microenvironment can influence the reaction rate, so direct comparison of these values should be made with caution.
In-Depth Probe Analysis
This compound: The Live-Cell Imaging Specialist
This compound is a fluorogenic probe that exhibits a "turn-on" fluorescence response upon reaction with sulfenic acid, making it an excellent tool for real-time visualization of sulfenic acid dynamics in living cells. Its cell permeability allows for no-wash imaging protocols, minimizing experimental perturbations.
Key Features:
-
Fluorogenic Signal: Exhibits a significant increase in fluorescence upon reacting with sulfenic acid, with excitation at 394 nm and emission at 535 nm.
-
High Selectivity: Shows minimal reactivity with other biological nucleophiles and electrophiles, including other cysteine oxidation states.
-
Live-Cell Compatibility: Demonstrates good cell permeability and low cytotoxicity, enabling dynamic studies in living systems.
DCP-Bio1: The Workhorse for Affinity Purification
DCP-Bio1 is a dimedone-based probe conjugated to biotin, a well-established system for the enrichment and identification of sulfenylated proteins. Its robust performance has made it a widely used tool for affinity capture followed by Western blotting or mass spectrometry-based identification.
Key Features:
-
Biotin Tag: Allows for efficient capture of labeled proteins using streptavidin-coated beads.
-
High Specificity: The dimedone core provides excellent selectivity for sulfenic acids.
-
Versatility: Can be used for both in situ labeling in live cells and in vitro labeling of cell lysates.
BTD: The High-Performer for Quantitative Proteomics
The benzothiazine-based (BTD) probe is engineered for high reactivity, making it particularly well-suited for sensitive chemoproteomic applications. Its enhanced reaction kinetics allow for the use of significantly less starting material compared to other probes, a critical advantage when working with limited sample amounts.
Key Features:
-
Exceptional Reactivity: The high second-order rate constant enables efficient labeling of even transient sulfenic acid modifications.
-
Chemoproteomics-Optimized: Incorporates an alkyne handle for "click" chemistry, facilitating the attachment of reporter tags for mass spectrometry.
-
Sensitive Detection: The high reactivity translates to greater sensitivity, allowing for the identification of a larger number of sulfenylated sites from smaller protein samples.
Visualizing the Workflow
To better understand the practical application of these probes, the following diagrams illustrate the key experimental workflows.
Caption: Experimental workflows for this compound, DCP-Bio1, and BTD probes.
The following diagram illustrates the central role of sulfenic acid in cysteine oxidation pathways.
Caption: Cysteine oxidation signaling pathway and probe trapping mechanism.
Detailed Experimental Protocols
The following are generalized protocols for the use of this compound, DCP-Bio1, and BTD. Researchers should always refer to the manufacturer's specific instructions and optimize conditions for their particular cell type and experimental setup.
This compound Live-Cell Imaging Protocol
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free media to the final working concentration (typically 5-10 µM).
-
Cell Treatment: Wash the cells with warm PBS and replace the media with the this compound-containing media.
-
Induction of Sulfenic Acid Formation (Optional): Treat cells with an appropriate stimulus (e.g., H₂O₂) to induce sulfenic acid formation.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~394 nm, Emission: ~535 nm). Acquire images at desired time points.
DCP-Bio1 In Situ Labeling and Affinity Purification Protocol
-
Cell Treatment: Grow and treat cells as required for the experiment.
-
Probe Labeling: Wash cells with PBS and then incubate with DCP-Bio1 (typically 1 mM) in media or buffer for 1-2 hours.
-
Cell Lysis: Wash cells to remove excess probe and lyse the cells in a buffer containing protease inhibitors.
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the protein of interest or by mass spectrometry for proteome-wide identification.
-
BTD Chemoproteomics Protocol
-
Cell Lysis and Labeling:
-
Lyse cells in a buffer containing the BTD probe (typically 1-5 mM) and incubate to allow for labeling of sulfenylated proteins.
-
-
Protein Digestion: Precipitate the proteins to remove excess probe and then digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle of the BTD probe.
-
-
Enrichment:
-
Enrich the tagged peptides using affinity purification (e.g., streptavidin beads if a biotin tag was used).
-
-
Mass Spectrometry Analysis:
-
Elute the enriched peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the sulfenylated cysteine sites.
-
Conclusion
The choice between this compound, DCP-Bio1, and BTD hinges on the specific biological question being addressed. For dynamic, real-time visualization of sulfenic acid formation in living cells, the fluorogenic properties of This compound are unparalleled. For robust and reliable enrichment of sulfenylated proteins for subsequent identification by Western blot or mass spectrometry, DCP-Bio1 remains a staple in the field. For researchers pushing the boundaries of sensitivity in quantitative proteomics and aiming to identify a broad spectrum of sulfenylated proteins from limited sample material, the high reactivity of the BTD probe offers a distinct advantage. By understanding the unique strengths and applications of each probe, researchers can confidently select the most appropriate tool to advance their investigations into the critical role of sulfenic acid in health and disease.
References
- 1. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Probe BTD-Az Enables Sensitive and Rapid In Vivo Profiling of Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
CysOx2 for Live-Cell Imaging of Redox Signaling: A Comparative Guide
In the intricate world of cellular communication, redox signaling, mediated by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), plays a pivotal role in both physiological and pathological processes.[1] A key mechanism in this signaling is the oxidative modification of cysteine residues in proteins.[1] Visualizing these fleeting events in real-time within living cells is crucial for understanding cellular function and for the development of novel therapeutics. This guide provides a comprehensive comparison of CysOx2, a chemical probe for detecting cysteine oxidation, with other established methods, offering researchers the necessary information to select the optimal tool for their experimental needs.
This compound: A "Turn-On" Probe for Cysteine Sulfenylation
This compound is a cell-permeable, fluorogenic small-molecule probe specifically designed to detect cysteine sulfenic acid (R-SOH), a primary product of cysteine oxidation by H₂O₂.[2] Unlike probes that detect H₂O₂ itself, this compound directly reports on the downstream modification of proteins, providing a more direct readout of a key event in redox signaling cascades.[2]
Its mechanism relies on a "turn-on" fluorescence response. In its native state, this compound is non-fluorescent. Upon reaction with a sulfenic acid on a protein, it undergoes a chemical transformation that results in a significant increase in fluorescence, allowing for the sensitive detection of cysteine oxidation events.[2] this compound exhibits a notable fluorescence enhancement of up to fourfold upon reaction.
This compound at a Glance: Key Performance Metrics
The utility of a fluorescent probe is defined by its performance characteristics. The following table summarizes the key quantitative data for this compound based on published experimental findings.
| Parameter | This compound Performance | Reference(s) |
| Analyte | Cysteine Sulfenic Acid (R-SOH) | |
| Mechanism | Reaction-based "turn-on" fluorescence | |
| Excitation (λex) | 394 nm | |
| Emission (λem) | Blue-shifted from CSA adducts (~50 nm) | |
| Fluorescence Increase | Up to 4-fold | |
| Cell Permeability | Excellent | |
| Selectivity | High for sulfenic acid over other sulfur compounds | |
| Cytotoxicity | Minimal |
The Alternatives: A Comparative Overview
While this compound offers a direct way to visualize cysteine oxidation, other probes, primarily genetically encoded biosensors, are widely used to study redox signaling. The most prominent among these are roGFP (redox-sensitive Green Fluorescent Protein) and HyPer. This table provides a comparative overview of this compound and these key alternatives.
| Feature | This compound | roGFP (Redox-Sensitive GFP) | HyPer (Hydrogen Peroxide Sensor) |
| Probe Type | Small Molecule | Genetically Encoded Protein | Genetically Encoded Protein |
| Measures | Cysteine Sulfenic Acid (downstream event) | Glutathione redox potential (EGSH) or H₂O₂ (when fused to specific enzymes like Orp1 or Tsa2) | Hydrogen Peroxide (H₂O₂) |
| Readout | Intensiometric ("turn-on") | Ratiometric (shift in excitation spectrum) | Ratiometric (shift in excitation spectrum) |
| Introduction to Cells | Addition to cell culture medium | Transfection or transduction of a plasmid encoding the sensor | Transfection or transduction of a plasmid encoding the sensor |
| Targeting | Generally distributed in the cytoplasm | Can be targeted to specific subcellular compartments (e.g., mitochondria, ER) by adding localization signals | Can be targeted to specific subcellular compartments |
| Reversibility | Irreversible reaction | Reversible, allowing for dynamic monitoring of redox state changes | Reversible, allowing for dynamic monitoring of H₂O₂ fluctuations |
| Advantages | Direct detection of a key PTM, simple to use, suitable for HTS | Ratiometric measurement is independent of probe concentration, allows for dynamic and targeted measurements | High sensitivity and specificity for H₂O₂, ratiometric, allows for dynamic and targeted measurements |
| Limitations | Irreversible binding, lower brightness and quantum yield compared to some dyes, not suitable for monitoring rapid, reversible changes | Indirect measure of specific oxidation events, requires genetic manipulation of cells | Measures H₂O₂ levels, not the direct modification of target proteins, requires genetic manipulation of cells |
Experimental Protocols
Using this compound for Live-Cell Imaging of Cysteine Oxidation
This protocol is adapted from Ferreira et al., 2022.
Materials:
-
HeLa cells (or other cell line of interest)
-
EMEM medium supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
This compound probe
-
Glucose Oxidase (GOX) for inducing H₂O₂ production (optional)
-
Confocal microscope with appropriate filter sets (e.g., λex = 458 nm)
Procedure:
-
Cell Culture: Seed HeLa cells in glass-bottom plates and culture in EMEM with 10% FBS at 37°C until they reach 70-80% confluency.
-
Serum Starvation: Aspirate the medium, wash the cells twice with PBS, and add serum-free EMEM. Incubate for 16 hours at 37°C.
-
Probe Loading and Treatment:
-
Aspirate the serum-free medium and wash the cells twice with PBS.
-
For experiments inducing oxidative stress, prepare a solution of this compound (e.g., 10 µM) and GOX (at desired concentrations, e.g., 0-20 U/mL) in PBS containing 0.1% DMSO and 1 mg/mL glucose.
-
Add the this compound solution to the cells.
-
-
Live-Cell Imaging:
-
Immediately begin imaging using a confocal microscope.
-
Acquire images at different time points (e.g., 15, 30, 45, and 60 minutes) to monitor the change in fluorescence intensity.
-
Use an excitation wavelength of 458 nm for this compound.
-
-
Data Analysis:
-
Measure the average pixel intensity of the fluorescent signal in the cells at each time point.
-
Quantify the fold-change in fluorescence relative to control cells (treated with vehicle only).
-
Using Genetically Encoded roGFP for Live-Cell Imaging
This is a general protocol for using a genetically encoded redox sensor.
Materials:
-
Cells of interest
-
Plasmid DNA encoding the roGFP-based sensor (e.g., cytosolic roGFP2 or a targeted variant)
-
Transfection reagent
-
Live-cell imaging medium
-
Fluorescence microscope with two excitation filters (e.g., 405 nm and 488 nm) and one emission filter (e.g., 510 nm)
Procedure:
-
Transfection: Transfect the cells with the roGFP plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the sensor for 24-48 hours.
-
Imaging Preparation: Replace the culture medium with a live-cell imaging medium.
-
Live-Cell Imaging:
-
Place the cells on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Acquire two images sequentially, one with 405 nm excitation and one with 488 nm excitation, collecting the emission at around 510 nm for both.
-
-
Data Analysis:
-
After background subtraction, calculate the ratio of the fluorescence intensity from the 405 nm excitation to the 488 nm excitation for each cell.
-
Changes in this ratio over time reflect changes in the cellular redox state.
-
Visualizing Redox Signaling Pathways and Workflows
EGFR Signaling and Cysteine Oxidation
Hydrogen peroxide generated in response to Epidermal Growth Factor (EGF) binding to its receptor (EGFR) can lead to the oxidation of a critical cysteine residue (Cys797) in the EGFR kinase domain, which is associated with enhanced kinase activity. This compound can be used to detect this specific oxidation event.
References
A Comparative Guide to CysOx2 Fluorescence for Detecting Protein Sulfenic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CysOx2 and Alternative Protein Oxidation Detection Methods
The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a critical post-translational modification in cellular signaling and redox homeostasis.[1][2] Accurate detection of this transient species is paramount for understanding its role in health and disease. This guide provides a detailed comparison of this compound, a fluorogenic probe for sulfenic acid, with other established methods, supported by experimental data and detailed protocols.
Mechanism of this compound Action
This compound is a cell-permeable, reaction-based fluorogenic probe designed for the specific detection of sulfenic acid in living cells. Its core structure is based on the phenaline-1,3-dione scaffold.[3] In its native state, this compound is non-fluorescent. Upon reaction with the electrophilic sulfur of a protein sulfenic acid, the probe undergoes a structural rearrangement that results in a "turn-on" fluorescence signal, making it a powerful tool for real-time analysis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of CysOx2
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of CysOx2, a fluorogenic probe used for detecting protein cysteine oxidation.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂FNO₃S | MedChemExpress |
| Molecular Weight | 305.32 g/mol | MedChemExpress |
| Excitation Wavelength (Ex) | 394 nm | MedChemExpress, Nature Communications |
| Emission Wavelength (Em) | 535 nm | MedChemExpress, Nature Communications |
Experimental Protocols: Waste Disposal Procedure
The proper disposal of this compound, including any contaminated materials, should be handled with care, following the protocols for hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Treat all forms of this compound waste as hazardous. This includes:
-
Unused or expired this compound solid powder.
-
Stock solutions and working solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, microfuge tubes, flasks).
-
Contaminated personal protective equipment (PPE) such as gloves.
-
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials should always be stored separately to prevent dangerous chemical reactions.
Step 2: Waste Containerization
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container must be chemically compatible with this compound and any solvents used.
-
Solid Waste: Collect unused this compound powder, contaminated gloves, and other solid materials in a designated, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Step 3: Labeling
-
Clearly label the waste container with the full chemical name: "this compound Waste".
-
Indicate the major components and their approximate concentrations, including any solvents.
-
Attach the appropriate hazard warning symbols as required by your institution's Environmental Health and Safety (EHS) department.
Step 4: Storage
-
Store the sealed waste container in a designated and secure chemical waste storage area.
-
The storage area should be well-ventilated.
-
Ensure that the waste is stored away from incompatible materials.
Step 5: Disposal
-
Arrange for professional disposal. Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Do not dispose of this compound down the drain or in regular trash.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Navigating the Safe Handling and Disposal of CysOx2
Essential Safety Protocols for Researchers
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the fluorogenic probe CysOx2, outlining operational and disposal plans to ensure a secure laboratory environment. By adhering to these procedural steps, you can mitigate risks and foster a culture of safety.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach, treating it as a potentially hazardous substance, is imperative. This recommendation is based on general best practices for handling fluorescent probes and similar chemical compounds used in research.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Body Protection | Lab Coat | Standard laboratory coat |
Operational Plan: From Receipt to Use
A systematic workflow is crucial for the safe and effective use of this compound in experimental settings. The following diagram illustrates the key steps involved, from initial preparation to final data acquisition.
Experimental Protocols: Stock Solution Preparation
-
Centrifuge the Vial : Before opening, centrifuge the vial containing the solid this compound to ensure all the powder is at the bottom.
-
Solvent Selection : Prepare the stock solution using an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common solvent for similar fluorescent probes.
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Storage of Stock Solution : Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound should be treated as hazardous chemical waste.
Waste Segregation and Disposal Steps
-
Waste Identification : All materials that have come into contact with this compound, including the pure compound, solutions, pipette tips, gloves, and containers, must be classified as hazardous waste.
-
Containerization : Use a dedicated, leak-proof, and clearly labeled container for the collection of this compound waste. The label should include the full chemical name and appropriate hazard warnings.
-
Disposal : Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not pour this compound waste down the drain.
-
Empty Containers : Triple rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label before disposing of the container as regular waste, if permitted by your institution's policies.
By implementing these safety and handling procedures, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's safety guidelines and protocols for specific instructions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
